3-bromo-5-chloro-4-nitropyridine
Description
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Structure
3D Structure
Properties
CAS No. |
1335057-82-3 |
|---|---|
Molecular Formula |
C5H2BrClN2O2 |
Molecular Weight |
237.44 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |
InChI Key |
BJDCBDIJNGXVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
The Structural and Synthetic Paradigm of 3-Bromo-5-chloro-4-nitropyridine: A Highly Functionalized Scaffold for Advanced Molecular Design
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are critical building blocks. 3-Bromo-5-chloro-4-nitropyridine represents a masterclass in orthogonal reactivity. By strategically positioning three distinct functional groups (bromo, chloro, and nitro) around an electron-deficient pyridine core, this molecule allows for precise, sequential, and chemoselective modifications. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality that governs its reactivity and providing self-validating protocols for its application in complex syntheses.
Structural Anatomy & Physicochemical Profile
The utility of 3-bromo-5-chloro-4-nitropyridine stems from its precise spatial and electronic arrangement. The pyridine nitrogen exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, highly deactivating the 2, 4, and 6 positions toward electrophilic attack while activating them for nucleophilic aromatic substitution (S_NAr). The presence of the nitro group at C-4 further deepens this electrophilic pocket, while the halogens at C-3 and C-5 serve as latent handles for transition-metal-catalyzed cross-coupling[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source/Validation |
| Chemical Name | 3-Bromo-5-chloro-4-nitropyridine | IUPAC Standard |
| CAS Registry Number | 1335057-82-3 | 1[1] |
| Molecular Formula | C5H2BrClN2O2 | Elemental Analysis |
| Molecular Weight | 237.44 g/mol | 2[2] |
| SMILES String | [O-]c1c(Cl)cncc1Br | Cheminformatics |
| Appearance | Solid (Moderate solubility in organics) | Empirical Observation[1] |
Electronic Topography & Orthogonal Reactivity
To successfully manipulate this scaffold, one must understand the causality behind its chemoselectivity. The reactivity is not random; it is strictly governed by Bond Dissociation Energies (BDEs) and localized electronic deficits[3].
-
C-3 (Bromine) - The Kinetic Cross-Coupling Site: The C–Br bond is significantly weaker (~285 kJ/mol) than the C–Cl bond (~331 kJ/mol). In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) is the rate-determining step. Consequently, Pd(0) will chemoselectively insert into the C-3 position under kinetic control (mild temperatures), leaving the C-5 position untouched.
-
C-4 (Nitro) - The S_NAr / Reduction Hub: Situated para to the pyridine nitrogen, the nitro group is highly activated. It can act as a leaving group for incoming nucleophiles (amines, alkoxides) or be reduced to an amine, which subsequently flips the electronic nature of the ring from electron-withdrawing to electron-donating.
-
C-5 (Chlorine) - The Latent Handle: The C–Cl bond remains inert during mild C-3 functionalization, acting as a secondary handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or a secondary Suzuki coupling) using more robust catalysts and elevated temperatures.
Diagram 1: Electronic Activation & Reactivity Pathway of 3-Bromo-5-chloro-4-nitropyridine.
Self-Validating Experimental Workflows
A robust experimental protocol must be self-validating—meaning it contains internal checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway. Below are the definitive methodologies for exploiting the orthogonal reactivity of this scaffold.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-3
Objective: Arylate the C-3 position while preserving the C-5 chlorine and C-4 nitro groups. Causality: Utilizing a catalyst with a moderate bite angle (Pd(dppf)Cl₂) and mild heating ensures oxidative addition is kinetically trapped at the weaker C–Br bond.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, charge 3-bromo-5-chloro-4-nitropyridine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometry prevents over-arylation.
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous Na₂CO₃ (2.0 equiv).
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). The water is crucial for boronic acid activation via the formation of a boronate intermediate.
-
Kinetic Control: Heat the reaction strictly to 60 °C.
-
Self-Validation (LC-MS Checkpoint): Sample the reaction at 2 hours.
-
Success State: Appearance of the mono-arylated mass [M+Ar-Br].
-
Failure State: Appearance of [M+2Ar-Br-Cl] indicates thermodynamic over-coupling. If observed, immediately cool the reaction and reduce the temperature of future runs to 45 °C.
-
-
Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.
Protocol 2: Mild Reduction of the C-4 Nitro Group
Objective: Convert the strongly electron-withdrawing nitro group to an electron-donating amine, fundamentally altering the scaffold's electronics for downstream C-5 functionalization.
Step-by-Step Methodology:
-
Preparation: Dissolve the C-3 arylated intermediate (1.0 equiv) in EtOH/H₂O (3:1 v/v).
-
Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). Causality: Fe/NH₄Cl is chosen over Pd/C-catalyzed hydrogenation to prevent premature hydrodehalogenation of the C-5 chlorine.
-
Reaction: Heat to 80 °C for 3 hours under vigorous stirring.
-
Self-Validation: TLC monitoring (Hexanes/EtOAc). The product amine will exhibit significantly lower R_f and strong fluorescence under 254 nm UV light due to increased conjugation.
-
Workup: Filter hot through a pad of Celite to remove iron salts, concentrate the filtrate, and recrystallize.
Diagram 2: Step-by-step Synthetic Workflow for Orthogonal Functionalization.
Quantitative Data: Bond Dissociation & Reactivity Metrics
To further ground the experimental choices in physical chemistry, Table 2 summarizes the theoretical reactivity metrics that dictate the behavior of this scaffold during transition-metal catalysis[3].
Table 2: Reactivity Metrics and Causality
| Reactive Site | Approximate BDE (kJ/mol) | Primary Reaction Pathway | Mechanistic Causality |
| C3–Br | ~285 | Pd(0) Oxidative Addition | Lowest activation energy barrier; kinetically favored. |
| C4–NO₂ | ~290 | S_NAr / Reduction | Highly polarized by pyridine nitrogen; highly electrophilic. |
| C5–Cl | ~331 | Secondary Pd(0) Insertion | Higher activation energy; requires thermodynamic driving force. |
References
- Source: cymitquimica.
- Source: molport.
- Source: ethernet.edu.
- Source: acs.
Sources
Whitepaper: Strategic Functionalization of 3-Bromo-5-chloro-4-nitropyridine (CAS 1335057-82-3) in Drug Discovery
Introduction & Strategic Importance
In modern pharmaceutical development and medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. The pyridine ring remains one of the most privileged structures in FDA-approved drugs. Within this chemical space, 3-bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) emerges as a highly specialized, poly-electrophilic building block.
As application scientists, we do not merely execute reactions; we exploit kinetic and thermodynamic differentials. This guide dissects the physicochemical properties, mechanistic logic, and self-validating experimental workflows required to harness the orthogonal reactivity of this specific molecule for advanced drug development .
Physicochemical Properties & Structural Logic
To master a building block, one must first understand the causality of its structure. The true value of 3-bromo-5-chloro-4-nitropyridine lies in its structural asymmetry and the electronic interplay between its substituents [1].
| Property | Value | Strategic Implication |
| CAS Number | 1335057-82-3 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C5H2BrClN2O2 | High heteroatom-to-carbon ratio; excellent fragment for FBDD. |
| Molecular Weight | 237.44 g/mol | Low MW allows for multiple downstream additions without exceeding Lipinski's limits. |
| Physical State | Solid (Ambient) | Easy to weigh, handle, and store; typically stable under standard conditions. |
| Key Reactive Sites | C3 (Br), C4 (NO2), C5 (Cl) | Enables orthogonal, three-point functionalization in a single core. |
The pyridine nitrogen inherently withdraws electron density from the ortho (C2/C6) and para (C4) positions. The addition of a nitro group at C4 exacerbates this electron deficiency, effectively turning the ring into a highly reactive electrophile[2].
Mechanistic Reactivity Profile: The Causality of Chemoselectivity
The tri-substituted nature of this scaffold allows for divergent, orthogonal reactivity. Understanding why these reactions occur selectively is critical for designing successful synthetic routes[3].
-
Chemoselective Cross-Coupling (C3 vs. C5): The bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). This ~15 kcal/mol energy delta allows Palladium(0) to undergo oxidative addition exclusively at the C3 position under controlled temperatures. The C5 chlorine remains untouched, preserved as a handle for late-stage functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): The C4-nitro group is highly activated. Due to the steric clash with the adjacent C3-Br and C5-Cl atoms, the nitro group is forced out of coplanarity with the pyridine ring. This steric strain, combined with the extreme electron deficiency at C4, makes the nitro group an exceptional leaving group (as nitrite, NO₂⁻) for SNAr reactions with nucleophiles like amines or thiolates[3].
-
Nitro Reduction: Alternatively, the C4-NO2 can be reduced to an amine, providing a C4-NH2, C3-Br motif that is the perfect precursor for synthesizing fused heterocycles (e.g., azaindoles via Larock cyclization).
Divergent synthetic pathways of 3-bromo-5-chloro-4-nitropyridine leveraging orthogonal reactivity.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning each step contains a verifiable analytical or visual checkpoint before proceeding.
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3
Objective: Couple an aryl boronic acid selectively at the C3 position while preserving the C5-Cl and C4-NO2 groups.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-chloro-4-nitropyridine (1.0 eq), aryl boronic acid (1.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.
-
Causality: The slight excess of boronic acid compensates for potential protodeboronation. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.
-
-
Degassing: Purge the solution with Argon for 15 minutes.
-
Validation Checkpoint 1: Bubbling should be vigorous and continuous. Oxygen removal is critical to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Validation Checkpoint 2: The reaction mixture will transition from a pale yellow suspension to a deep red/brown solution, visually confirming the formation of the active Pd(0) species.
-
-
Heating & Monitoring: Heat to 80 °C for 4 hours.
-
Validation Checkpoint 3: Pull a 10 µL aliquot at 2 hours for LC-MS. The mass spectrum must show the disappearance of the starting material (m/z ~237) and the emergence of the product mass. If a C5-coupled byproduct appears, lower the temperature to 70 °C to restore kinetic control.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Self-validating experimental workflow for chemoselective Suzuki-Miyaura cross-coupling.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the C4-NO2 to an amine (C4-NH2) to set up downstream cyclizations, without hydrodehalogenating the Br or Cl atoms.
-
Solvation: Dissolve the pyridine core in glacial acetic acid (0.2 M).
-
Reduction: Add Iron (Fe) powder (5.0 eq) in portions at room temperature.
-
Causality: Fe/AcOH is chosen over Pd/C and H₂ because catalytic hydrogenation will rapidly cleave the sensitive C-Br bond (hydrodehalogenation). Iron selectively reduces the nitro group via single-electron transfer.
-
Validation Checkpoint 1: A controlled exotherm will occur. Monitor the internal temperature to ensure it does not exceed 40 °C to prevent unwanted side reactions.
-
-
Monitoring: Stir for 2 hours.
-
Validation Checkpoint 2: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the fast-eluting starting material and the appearance of a baseline-hugging, highly polar spot that stains positive with Ninhydrin (confirming the presence of a primary amine).
-
-
Isolation: Neutralize carefully with saturated NaHCO₃, extract with EtOAc, and filter through a Celite pad to remove insoluble iron salts.
Safety, Handling, and Regulatory Grounding
Handling poly-halogenated nitropyridines requires strict adherence to safety protocols. Drawing parallels from related compounds like 4-bromo-2-chloro-5-nitropyridine [4], these scaffolds are classified under GHS as Acute Toxins (Oral/Dermal/Inhalation) and severe skin/eye irritants.
-
Thermal Hazards: While 3-bromo-5-chloro-4-nitropyridine is stable under standard laboratory conditions, the combination of a nitro group and halogens means it should never be subjected to extreme thermal stress (>150 °C) in sealed vessels without prior Differential Scanning Calorimetry (DSC) safety screening.
-
Storage: Store at 2-8 °C in a dry, dark environment to prevent slow photolytic degradation of the C-Br bond and to maintain maximum purity for sensitive cross-coupling reactions [5].
References
-
NextSDS. 4-bromo-2-chloro-5-nitropyridine — Chemical Substance Information. Available at: [Link]
Sources
Advanced Technical Guide: Physicochemical Profiling and Synthetic Applications of 3-Bromo-5-chloro-4-nitropyridine
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized heterocyclic scaffolds are paramount for exploring complex chemical space. 3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) represents a premium building block characterized by its dense array of orthogonal reactive sites [1]. As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical properties, electronic paradigms, and field-proven synthetic methodologies associated with this molecule. The protocols detailed herein are designed as self-validating systems, ensuring reproducibility and high-fidelity results in your discovery workflows.
Physicochemical & Structural Data
Understanding the baseline physical and chemical properties of 3-bromo-5-chloro-4-nitropyridine is critical for predicting its behavior in various solvent systems and its stability under thermal stress. The quantitative data is summarized in the table below [1][2].
| Property | Value |
| Chemical Name | 3-Bromo-5-chloro-4-nitropyridine |
| CAS Registry Number | 1335057-82-3 |
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 g/mol |
| Canonical SMILES | [O-]c1c(Cl)cncc1Br |
| Physical State (at 25 °C) | Solid (Typically crystalline powder) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H2O |
Electronic Structure and Reactivity Paradigms
The synthetic utility of 3-bromo-5-chloro-4-nitropyridine stems from its profound "push-pull" electronic deficiency. The pyridine nitrogen exerts a strong inductive and mesomeric electron-withdrawing effect across the ring. This electron depletion is severely amplified by the nitro group at the C4 position.
This unique electronic topology yields three distinct, regioselective functionalization pathways:
-
Chemoselective Cross-Coupling (C3): The bond dissociation energy (BDE) of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~330 kJ/mol). This thermodynamic differential allows Palladium(0) catalysts to selectively undergo oxidative addition at the C3 position, leaving the C5-Cl bond intact for subsequent, orthogonal modifications [3].
-
Nucleophilic Aromatic Substitution (SNAr) (C4): The C4-nitro group, flanked by two halogens and para to the pyridine nitrogen, is highly activated. It acts as an exceptional leaving group for SNAr reactions when exposed to nitrogen or oxygen nucleophiles.
-
Chemoselective Reduction: The nitro group can be selectively reduced to an amine (yielding 4-amino-3-bromo-5-chloropyridine) using mild reducing agents (e.g., Fe/NH4Cl) without triggering hydrodehalogenation.
Figure 1: Orthogonal reactivity map of 3-bromo-5-chloro-4-nitropyridine.
Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling
To demonstrate the practical application of the C-Br vs. C-Cl chemoselectivity, the following protocol details the synthesis of 3-chloro-5-methyl-4-nitropyridine via a Suzuki-Miyaura cross-coupling using potassium methyltrifluoroborate [3].
The Causality of Experimental Design:
-
Reagent Choice: Potassium methyltrifluoroborate is utilized because it is air-stable and provides a slow, controlled release of the active methylboronic species, thereby suppressing unwanted homocoupling side reactions.
-
Catalyst System: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial arrangement accelerates the final reductive elimination step, pushing the catalytic cycle forward efficiently.
-
Base Selection: Cs2CO3 is preferred over lighter carbonates. The large ionic radius of the Cesium cation enhances the solubility and nucleophilicity of the carbonate anion in organic solvents, drastically accelerating the transmetalation step.
Step-by-Step Protocol:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-5-chloro-4-nitropyridine (1.0 equiv), potassium methyltrifluoroborate (1.2 equiv), and Cs2CO3 (3.0 equiv).
-
Degassing & Inertion: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) complex, stalling the reaction.
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) via a gas-tight syringe. The aqueous component is necessary to hydrolyze the trifluoroborate into the active boronic acid species.
-
Catalytic Activation: Under a positive stream of Argon, quickly add Pd(dppf)Cl2 (0.05 equiv).
-
Thermal Coupling: Seal the flask and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor the reaction progress via LC-MS to validate the consumption of the starting material.
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Isolate the target compound via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling.
Safety, Handling, and Storage
As with all halogenated nitroaromatics, 3-bromo-5-chloro-4-nitropyridine must be handled with rigorous safety protocols. The compound is a suspected skin and respiratory irritant.
-
Handling: Manipulate only within a certified chemical fume hood. Utilize nitrile gloves, protective eyewear, and a lab coat.
-
Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow degradation of the nitro group.
References
-
Molport. "3-bromo-5-chloro-4-nitropyridine | 1335057-82-3 Chemical Database." Available at:[Link]
starting materials for the synthesis of substituted nitropyridines
An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitropyridines are pivotal structural motifs in contemporary drug discovery and development, lending their unique electronic properties to a wide array of bioactive molecules. The strategic introduction of a nitro group onto the pyridine scaffold can be a challenging yet crucial step in the synthesis of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed for the preparation of substituted nitropyridines. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the selection of starting materials and reaction conditions. We will explore the direct nitration of pyridines, the versatile use of pyridine N-oxides as activated intermediates, and the extensive application of nucleophilic aromatic substitution on halonitropyridines. Each section is supported by detailed, self-validating experimental protocols and visual diagrams to elucidate key transformations, ensuring that researchers are well-equipped to navigate the synthesis of these valuable compounds.
The Challenge and Importance of Nitropyridine Synthesis
The pyridine ring, an electron-deficient heterocycle, presents a significant challenge to direct electrophilic aromatic substitution, including nitration. The nitrogen atom's basicity leads to its protonation under typical acidic nitration conditions, which further deactivates the ring towards electrophilic attack.[1] Consequently, direct nitration of pyridine, when it proceeds, often results in low yields of the 3-nitro isomer.[1][2] Despite these synthetic hurdles, the resulting nitropyridine derivatives are invaluable intermediates in medicinal chemistry. The strong electron-withdrawing nature of the nitro group can modulate the physicochemical properties of a molecule, enhance its binding affinity to biological targets, and serve as a versatile handle for further functionalization.[3][4] This guide will illuminate the primary pathways to access these critical building blocks, starting from a selection of carefully chosen precursors.
Direct Nitration of Pyridine and its Derivatives
The direct introduction of a nitro group onto an unsubstituted or substituted pyridine ring is the most conceptually straightforward approach, yet it is often the most challenging. The success of this method hinges on overcoming the inherent low reactivity of the pyridine nucleus.
Mechanistic Considerations and Reagent Selection
Traditional nitrating agents like mixed nitric and sulfuric acid are generally ineffective for pyridine itself, leading to very low yields.[5] To circumvent this, more potent nitrating systems have been developed. One such system involves the use of nitric acid in trifluoroacetic anhydride (TFAA).[2] This combination is believed to generate dinitrogen pentoxide in situ, a more reactive nitrating species.[2] Another approach utilizes pre-formed dinitrogen pentoxide, which can lead to the formation of an N-nitropyridinium ion intermediate. Subsequent reaction with a nucleophile like bisulfite can then facilitate the formation of the 3-nitropyridine product through a[6][7] sigmatropic shift of the nitro group.[5][8][9]
Caption: General workflow for the direct nitration of pyridine.
Experimental Protocol: Nitration of Pyridine using Nitric Acid and TFAA
This protocol is adapted from established methods for the direct nitration of pyridine derivatives.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool trifluoroacetic anhydride (6.0 equiv.) to 0 °C in an ice bath.
-
Addition of Pyridine: Slowly add the pyridine derivative (1.0 equiv.) to the chilled TFAA while maintaining the temperature at 0 °C. Stir the mixture for 2 hours at this temperature.
-
Addition of Nitric Acid: Add concentrated nitric acid (2.5 equiv.) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture for 12 hours, allowing it to slowly warm to room temperature.
-
Quenching: Carefully add the reaction mixture dropwise to a chilled aqueous solution of sodium metabisulfite (1.0 equiv.).
-
Work-up: Stir the resulting solution for another 12 hours at room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Pyridine N-Oxides: Activating the Pyridine Ring
A highly effective strategy to overcome the low reactivity of the pyridine ring is to convert it to its corresponding N-oxide. The N-oxide functionality donates electron density into the ring, particularly at the 2- and 4-positions, thereby activating it towards electrophilic attack.[10][11][12]
Synthesis and Nitration of Pyridine N-Oxide
The oxidation of pyridine to pyridine N-oxide is typically achieved using peroxy acids.[11] The resulting pyridine N-oxide can then be nitrated, most commonly with a mixture of fuming nitric acid and concentrated sulfuric acid, to yield 4-nitropyridine N-oxide in high yields.[10][13] This intermediate is a versatile precursor to a variety of 4-substituted pyridines.
Caption: Synthetic pathway to 4-nitropyridine via a pyridine N-oxide intermediate.
Experimental Protocols
This protocol is based on the oxidation of nitropyridines.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the starting pyridine in dichloromethane and cool the solution to 0-5 °C using an ice bath.
-
Oxidation: While maintaining the temperature at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0-5 °C and add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude pyridine N-oxide.
This protocol is based on established methods using a mixed acid approach.[10][13]
-
Preparation of the Nitrating Acid: In a flask, place fuming nitric acid (2.9 equiv.). While cooling in an ice bath and stirring, slowly add concentrated sulfuric acid (5.6 equiv.). Allow the mixture to warm to 20°C before use.[13]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add pyridine N-oxide (1.0 equiv.) and heat to 60°C.[13]
-
Nitration Procedure: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. Heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[10][13]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to a pH of 7-8. The product will precipitate and can be collected by filtration.[13]
The final step to obtain 4-nitropyridine is the deoxygenation of the N-oxide, which can be achieved using reagents like phosphorus trichloride (PCl₃).[7][11]
Nucleophilic Aromatic Substitution (SNAr) on Halonitropyridines
The presence of a nitro group on the pyridine ring dramatically activates it towards nucleophilic aromatic substitution (SNAr). This makes halonitropyridines exceptionally useful and versatile starting materials for the synthesis of a wide range of substituted nitropyridines.[6][14]
The Principle of SNAr in Nitropyridines
The strongly electron-withdrawing nitro group, particularly when positioned ortho or para to a leaving group (typically a halogen), stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed upon nucleophilic attack.[6][14] This stabilization facilitates the subsequent expulsion of the leaving group and the formation of the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a halonitropyridine.
Common Halonitropyridine Starting Materials
Commercially available halonitropyridines such as 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 4-chloro-3-nitropyridine serve as excellent precursors for a multitude of derivatives.[3][4] These compounds can be reacted with a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, to introduce diverse functional groups.[3][4][6][14]
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine
This is a general protocol for the reaction of a halonitropyridine with an amine nucleophile.[6][14]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add the amine nucleophile (1.1 equiv.) to the solution, followed by the addition of a base such as triethylamine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amino-substituted nitropyridine.
Data Summary
| Starting Material | Reaction Type | Key Reagents | Product Position of NO₂ | Key Advantages |
| Pyridine/Substituted Pyridines | Direct Electrophilic Nitration | HNO₃/TFAA, N₂O₅ | Typically 3-position | Direct, one-step process |
| Pyridine N-Oxide | Electrophilic Nitration | fuming HNO₃/H₂SO₄ | 4-position | High yields and regioselectivity for the 4-isomer |
| Halonitropyridines (e.g., 2-chloro-5-nitropyridine) | Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides, etc. | Varies with starting material | High versatility, wide range of nucleophiles can be used |
| Aminonitropyridines | Diazotization followed by substitution | NaNO₂/H⁺, then nucleophile | Varies with starting material | Access to functionalities not easily introduced otherwise |
Conclusion
The synthesis of substituted nitropyridines is a cornerstone of modern medicinal chemistry, providing access to a rich diversity of molecular architectures. While the direct nitration of the pyridine ring remains a challenge, the strategic use of activated starting materials offers robust and versatile solutions. The activation of the pyridine ring via N-oxidation provides a reliable route to 4-nitropyridines. Furthermore, the use of halonitropyridines as electrophilic partners in nucleophilic aromatic substitution reactions stands out as a particularly powerful and widely employed strategy for the synthesis of a vast array of functionalized nitropyridine derivatives. A thorough understanding of these fundamental starting materials and their associated reaction pathways is essential for any researcher engaged in the design and synthesis of novel pyridine-based compounds.
References
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine - Benchchem.
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- Nitration Methods for Pyridine Derivatives | PDF - Scribd.
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
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The Regioselectivity of Halogen Reactivity on the 3-Bromo-5-chloro-4-nitropyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-5-chloro-4-nitropyridine scaffold is a highly functionalized and electron-deficient heterocyclic system of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions ortho to a potent electron-withdrawing nitro group presents a compelling case study in the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive analysis of the reactivity of the bromine and chlorine substituents, offering insights into the underlying electronic and steric factors that govern their displacement. Detailed experimental protocols and mechanistic considerations are presented to equip researchers with the knowledge to strategically functionalize this versatile chemical entity.
Introduction: The 3-Bromo-5-chloro-4-nitropyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. Its functionalization is a cornerstone of modern synthetic chemistry. The introduction of a nitro group, particularly at the 4-position, profoundly alters the electronic landscape of the ring, rendering it highly susceptible to nucleophilic attack. This activation is pivotal for the construction of complex molecular architectures. The 3-bromo-5-chloro-4-nitropyridine system, with its dual halogenation, offers two potential sites for nucleophilic displacement, raising critical questions of chemoselectivity. Understanding and controlling this selectivity is paramount for the efficient and predictable synthesis of target molecules.
Theoretical Principles of Reactivity
The reactivity of the 3-bromo-5-chloro-4-nitropyridine ring is dominated by the principles of nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1]
The Activating Power of the Nitro Group
The nitro group at the 4-position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This electronic pull drastically reduces the electron density of the pyridine ring, making it highly electrophilic. Crucially, the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the nucleophile attacks the positions ortho and para to it.[2][3] In the case of 3-bromo-5-chloro-4-nitropyridine, both the C-3 and C-5 positions are ortho to the nitro group, and are thus activated for nucleophilic attack.
Diagram 1: Activation of the Pyridine Ring
Caption: The electron-withdrawing nitro group activates the C3 and C5 positions.
The Meisenheimer Complex Intermediate
The addition of a nucleophile to the electron-deficient ring breaks the aromaticity and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The stability of this complex is a key factor in determining the rate of the SNAr reaction. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and the faster the reaction.
Diagram 2: Meisenheimer Complex Formation
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: Bromine at C-3 vs. Chlorine at C-5
The central question in the reactivity of 3-bromo-5-chloro-4-nitropyridine is which halogen is preferentially displaced by a nucleophile. This regioselectivity is governed by a subtle interplay of several factors.
Leaving Group Ability
In the context of SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the strength of the carbon-halogen bond is less critical than in SN1 or SN2 reactions. The "element effect" in SNAr often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in aliphatic nucleophilic substitutions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining addition step.
Based on this general principle, the chlorine atom at C-5 would be expected to be a slightly better or at least a comparable leaving group to the bromine atom at C-3.
Electronic and Steric Considerations
While the general trend in leaving group ability provides a starting point, the specific electronic and steric environment of the 3-bromo-5-chloro-4-nitropyridine ring can influence the regioselectivity.
-
Inductive Effects: Both bromine and chlorine are electron-withdrawing through the inductive effect. Chlorine is more electronegative than bromine, and thus exerts a stronger inductive effect. This could make the C-5 position slightly more electrophilic than the C-3 position.
-
Steric Hindrance: The bromine atom is larger than the chlorine atom. This could lead to greater steric hindrance for the approaching nucleophile at the C-3 position compared to the C-5 position. However, for many nucleophiles, this difference in steric hindrance is likely to be minimal.
The Verdict on Regioselectivity
Considering the competing factors, the displacement of the chlorine atom at the C-5 position is generally expected to be the major pathway in nucleophilic aromatic substitution reactions of 3-bromo-5-chloro-4-nitropyridine. This is primarily due to the slightly superior leaving group ability of chlorine compared to bromine in SNAr reactions and the potentially greater electrophilicity of the C-5 position due to the stronger inductive effect of chlorine. However, the formation of the C-3 substituted product as a minor isomer cannot be ruled out, and the exact ratio of products may be influenced by the nature of the nucleophile and the reaction conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of halogens on nitropyridine rings, which can be adapted for 3-bromo-5-chloro-4-nitropyridine.
General Protocol for Amination
This protocol describes a general procedure for the reaction of a dihalonitropyridine with an amine nucleophile.
Materials:
-
3-Bromo-5-chloro-4-nitropyridine
-
Amine (e.g., pyrrolidine, morpholine, aniline) (1.1 equivalents)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-bromo-5-chloro-4-nitropyridine (1.0 equivalent) and the chosen aprotic polar solvent.
-
Add the amine (1.1 equivalents) to the stirred solution.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-100 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired substituted product.
Protocol for the Synthesis of 3-Amino-5-bromopyridine Derivatives
While not a direct reaction on the target molecule, this protocol for the synthesis of 3-amino-5-bromopyridine derivatives illustrates a common synthetic sequence involving the reduction of a nitro group, which is often a subsequent step after a nucleophilic substitution on a nitropyridine.[5]
Materials:
-
5-Bromo-3-nitropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
-
Solvent (e.g., Ethanol, Methanol, Ethyl acetate)
-
Standard hydrogenation or transfer hydrogenation setup
Procedure:
-
In a reaction vessel, dissolve 5-bromo-3-nitropyridine in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-bromopyridine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected outcomes of nucleophilic substitution on 3-bromo-5-chloro-4-nitropyridine with different nucleophiles, based on the principles discussed.
| Nucleophile | Expected Major Product | Expected Minor Product | Rationale for Selectivity |
| Primary/Secondary Aliphatic Amines | 3-Bromo-5-(amino)-4-nitropyridine | 3-(Amino)-5-chloro-4-nitropyridine | Chlorine is a better leaving group in SNAr. |
| Anilines | 3-Bromo-5-(anilino)-4-nitropyridine | 3-(Anilino)-5-chloro-4-nitropyridine | Similar to aliphatic amines, with potential for slightly increased C-3 substitution due to steric factors. |
| Alkoxides (e.g., NaOMe) | 3-Bromo-5-methoxy-4-nitropyridine | 3-Methoxy-5-chloro-4-nitropyridine | Hard nucleophiles may show slightly different selectivity, but C-5 substitution is still favored. |
| Thiolates (e.g., NaSMe) | 3-Bromo-5-(methylthio)-4-nitropyridine | 3-(Methylthio)-5-chloro-4-nitropyridine | Soft nucleophiles generally follow the established reactivity patterns. |
Conclusion
The 3-bromo-5-chloro-4-nitropyridine ring is a highly activated system for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the 4-nitro group renders both the C-3 and C-5 positions susceptible to nucleophilic attack. A careful analysis of the competing factors, including leaving group ability and electronic effects, suggests that the displacement of the chlorine atom at the C-5 position is the kinetically and thermodynamically favored pathway for most nucleophiles. This guide provides the theoretical framework and practical protocols to enable researchers to effectively utilize this versatile building block in the synthesis of novel and complex molecules. Further experimental and computational studies are warranted to provide a more quantitative understanding of the regioselectivity in this intriguing system.
References
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- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility. BenchChem.
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- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). PMC.
- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024).
- Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.
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- Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition St
- Challenges in Locating the Transition State for Meisenheimer Complex Formation in the SNAr Reaction of 4-Chloropyridine with Azide Anion. (2025). Psi4 Community.
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- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).
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An In-depth Technical Guide to the Synthetic Utility and Novel Research Avenues for 3-Bromo-5-chloro-4-nitropyridine
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines being integral to a vast array of pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise tuning of molecular properties, making heterocycles like 3-bromo-5-chloro-4-nitropyridine highly valuable, yet underexplored, building blocks. This guide provides a comprehensive analysis of the potential research areas for 3-bromo-5-chloro-4-nitropyridine, drawing upon established principles of heterocyclic chemistry to propose novel avenues for its application in drug discovery and beyond.
The presence of three distinct reactive sites—a bromine atom, a chlorine atom, and a nitro group—on an electron-deficient pyridine core makes this molecule a tantalizing substrate for a variety of chemical transformations. The interplay of these functionalities offers the potential for selective, sequential, and diverse molecular elaborations. This document will delve into the anticipated reactivity of 3-bromo-5-chloro-4-nitropyridine, providing detailed experimental protocols for its potential synthesis and functionalization, and outlining key research questions that could unlock its full synthetic potential.
I. Physicochemical and Spectroscopic Profile (Predicted)
Table 1: Predicted Physicochemical Properties of 3-Bromo-5-chloro-4-nitropyridine
| Property | Predicted Value |
| CAS Number | 31872-63-6[4][5] |
| Molecular Formula | C₅H₂BrClN₂O₂[3] |
| Molecular Weight | 237.44 g/mol [4] |
| Appearance | Yellow solid[4] |
| Melting Point | 49-50°C |
| Boiling Point | 284.6°C at 760 mmHg |
| XlogP | 2.0[3] |
Table 2: Predicted Spectroscopic Data for 3-Bromo-5-chloro-4-nitropyridine
| Spectroscopy | Predicted Chemical Shifts (δ) / Mass (m/z) / Wavenumber (cm⁻¹) |
| ¹H NMR (400 MHz, CDCl₃) | ~8.80 (s, 1H), ~8.65 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | ~155 (C-NO₂), ~152 (C-Br), ~145 (C-H), ~130 (C-Cl), ~125 (C-H) |
| Mass Spec (EI) | m/z 237/239/241 (M⁺, isotopic pattern for Br and Cl) |
| IR (KBr) | ~1580-1560 (C=C/C=N stretch), ~1530 & ~1350 (NO₂ stretch), ~800-700 (C-Cl/C-Br stretch) |
II. Proposed Synthesis of 3-Bromo-5-chloro-4-nitropyridine
A plausible synthetic route to 3-bromo-5-chloro-4-nitropyridine can be devised by adapting established procedures for the synthesis of related halogenated nitropyridines. A potential pathway starts from a commercially available precursor and involves a sequence of halogenation and nitration steps.
Experimental Protocol: Proposed Synthesis
Step 1: Bromination of 3-Chloropyridine
-
To a solution of 3-chloropyridine (1 equiv.) in a suitable solvent such as oleum or concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-chloropyridine.
Step 2: Nitration of 3-Bromo-5-chloropyridine
-
To a mixture of fuming nitric acid (3 equiv.) and concentrated sulfuric acid (5 equiv.) at 0°C, slowly add 3-bromo-5-chloropyridine (1 equiv.).
-
Maintain the temperature at 0-10°C and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide.
-
The resulting precipitate, 3-bromo-5-chloro-4-nitropyridine, can be collected by filtration, washed with cold water, and dried under vacuum.
Caption: Proposed synthetic pathway to 3-bromo-5-chloro-4-nitropyridine.
III. Potential Research Area 1: Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing nitro group, makes 3-bromo-5-chloro-4-nitropyridine an excellent candidate for nucleophilic aromatic substitution (SNAar) reactions. The key research question here is the regioselectivity of nucleophilic attack.
Causality Behind Experimental Choices
The nitro group at the 4-position strongly activates the C4 carbon for nucleophilic attack. However, substitution at this position would require displacement of the nitro group, which is a poor leaving group compared to halogens. Therefore, nucleophilic attack is more likely to occur at the halogen-substituted positions (C3 and C5). The relative reactivity of the C-Br versus the C-Cl bond will be a crucial factor to investigate. Generally, in SNAar reactions on pyridines, the reactivity of halogens follows the order F > Cl > Br > I, due to the polarizability of the C-X bond influencing the stability of the Meisenheimer intermediate. However, the position of the halogen relative to the activating nitro group and the nitrogen atom of the pyridine ring will also play a significant role.
A fascinating and critical consideration is the potential for nitro-group migration, as observed in the reaction of 3-bromo-4-nitropyridine with amines.[6][7] This unexpected rearrangement highlights the complex reactivity of such systems and presents a compelling avenue for mechanistic investigation with 3-bromo-5-chloro-4-nitropyridine.
Proposed Experimental Workflow
Caption: Experimental workflow for investigating SNAar reactions.
Detailed Protocol: Reaction with Morpholine
-
To a solution of 3-bromo-5-chloro-4-nitropyridine (1 equiv.) in dimethylformamide (DMF), add morpholine (1.2 equiv.) and potassium carbonate (2 equiv.).
-
Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate and characterize the different isomers.
IV. Potential Research Area 2: Palladium-Catalyzed Cross-Coupling Reactions
The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) makes 3-bromo-5-chloro-4-nitropyridine an excellent substrate for investigating selective palladium-catalyzed cross-coupling reactions.[8] The differential reactivity of the C-Br and C-Cl bonds is a key aspect to explore. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, which should allow for selective functionalization at the C3 position.[9]
Avenues for Investigation
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.[10][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[14][15]
-
Heck Coupling: To form C-C bonds with alkenes.[16]
-
Stille Coupling: To form C-C bonds with organostannanes.[9]
Proposed Experimental Workflow for Selective Suzuki Coupling
Caption: Workflow for selective Suzuki coupling at the C-Br position.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine 3-bromo-5-chloro-4-nitropyridine (1 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
V. Potential Research Area 3: Selective Reduction of the Nitro Group
The selective reduction of the nitro group to an amino group in the presence of two different halogen atoms is a challenging but highly valuable transformation. The resulting 3-bromo-5-chloro-4-aminopyridine would be a versatile intermediate for further derivatization, including Sandmeyer reactions or further cross-coupling reactions where the amino group can act as a directing group.
Challenges and Methodologies
A primary challenge is to avoid dehalogenation during the reduction.[1] Various methods can be explored for their chemoselectivity:
-
Catalytic Hydrogenation: Using specific catalysts like sulfided platinum on carbon (Pt(S)/C) can favor nitro group reduction while preserving halogens.[2][17]
-
Transfer Hydrogenation: Using hydrogen donors like hydrazine hydrate with a palladium on carbon (Pd/C) catalyst under controlled conditions.[1]
-
Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media are classic methods for nitro group reduction and often tolerate halogens.[2]
Proposed Experimental Protocol: Reduction with SnCl₂
-
To a solution of 3-bromo-5-chloro-4-nitropyridine (1 equiv.) in ethanol, add tin(II) chloride dihydrate (4-5 equiv.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-bromo-5-chloro-pyridin-4-amine.
Caption: Proposed selective reduction of the nitro group.
VI. Conclusion and Future Outlook
3-Bromo-5-chloro-4-nitropyridine represents a highly promising, yet underexplored, scaffold for organic synthesis. The strategic arrangement of its three functional groups opens up a vast chemical space for the generation of novel, highly substituted pyridines. The potential for regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the possibility of selective nitro group reduction, makes this molecule a versatile tool for medicinal chemists and materials scientists.
The proposed research areas in this guide provide a roadmap for unlocking the synthetic potential of 3-bromo-5-chloro-4-nitropyridine. A thorough investigation into its reactivity will not only expand the toolkit for pyridine functionalization but also potentially lead to the discovery of novel compounds with significant biological activity or material properties. The exploration of the potential nitro-group migration in this system is a particularly exciting avenue for fundamental mechanistic studies.
VII. References
-
BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2071-2078.
-
Li, H., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(21), 8878-8884.
-
ChemicalBook. (n.d.). 3-BroMo-4-chloro-pyridine 1-oxide synthesis.
-
BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
-
Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
-
BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-(3-chlorophenoxy)pyridine.
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
-
Lee, J. Y., & Kim, Y. C. (2002). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 23(11), 1647-1648.
-
Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
-
PubChemLite. (n.d.). 3-bromo-4-chloro-5-nitropyridine (C5H2BrClN2O2).
-
ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
-
AChemBlock. (n.d.). 3-Bromo-4-chloro-5-nitropyridine 97.00% | CAS: 31872-63-6.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
-
Advanced Chemical Intermediates. (n.d.). 3-Bromo-4-chloro-5-nitro-pyridine.
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
-
Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
-
Tetrahedron Letters. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
-
SciELO. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 3-bromo-4-chloro-5-nitropyridine (C5H2BrClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-4-chloro-5-nitropyridine 97.00% | CAS: 31872-63-6 | AChemBlock [achemblock.com]
- 5. 31872-63-6 | MFCD07368836 | 3-Bromo-4-chloro-5-nitro-pyridine | acints [acints.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scielo.br [scielo.br]
- 17. pubs.acs.org [pubs.acs.org]
nucleophilic aromatic substitution on 3-bromo-5-chloro-4-nitropyridine
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-5-chloro-4-nitropyridine
Introduction
3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) is a highly functionalized, electron-deficient heterocyclic building block of significant value in medicinal chemistry and agrochemical development[1]. The presence of three distinct substituents—a bromo, a chloro, and a nitro group—on the pyridine core presents a unique reactivity profile. For drug development professionals, selectively functionalizing this scaffold is critical. The most reliable and widely utilized pathway for its derivatization is Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale and Causality
In an SNAr reaction, the nucleophile attacks an electron-deficient aromatic ring, forming a stabilized anionic intermediate (the Meisenheimer complex) before the departure of a leaving group[2].
Why does the nitro group leave instead of the halogens? A common misconception in synthetic planning is that halogens are always the primary leaving groups in SNAr. However, the leaving group mobility in highly activated pyridine systems generally follows the order: F > NO₂ > Cl > Br [3].
In 3-bromo-5-chloro-4-nitropyridine, the 4-nitro group is the most labile substituent for two synergistic reasons:
-
Electronic Activation: The 4-position is para to the pyridine nitrogen. The nitrogen atom strongly withdraws electron density via resonance, highly stabilizing the Meisenheimer complex formed when a nucleophile attacks C4.
-
Steric Acceleration (Orthogonal Twist): The bulky 3-bromo and 5-chloro groups flank the 4-nitro group. This severe steric clash forces the nitro group out of the aromatic plane. Consequently, its resonance stabilization with the ring is broken, raising the ground-state energy of the molecule. However, its strong inductive electron-withdrawing effect remains intact, making C4 highly electrophilic and the nitrite ion (NO₂⁻) an excellent leaving group[4].
Reaction Pathway Visualization
The following diagram illustrates the logical flow and intermediate formation during the SNAr displacement of the nitro group.
SNAr pathway of 3-bromo-5-chloro-4-nitropyridine showing nitro displacement.
Quantitative Data: Leaving Group Mobility & Nucleophile Efficacy
To guide experimental design, the following tables summarize the relative mobility of leaving groups on the pyridine scaffold and the expected outcomes when reacting 3-bromo-5-chloro-4-nitropyridine with various nucleophiles.
Table 1: Relative SNAr Leaving Group Mobility on Electron-Deficient Pyridines
| Leaving Group | Relative SNAr Mobility | Primary Mechanism of Departure |
|---|---|---|
| Fluoro (-F) | Highest | Excellent electronegativity; highly stabilizes the transition state. (Absent in this scaffold). |
| Nitro (-NO₂) | High | Excellent leaving group as nitrite (NO₂⁻); accelerated by steric twisting[3]. |
| Chloro (-Cl) | Moderate | Displaced only under forcing conditions or if NO₂ is absent. |
| Bromo (-Br) | Low | Poor SNAr leaving group; better suited for transition-metal cross-coupling. |
Table 2: Nucleophile Efficacy and Expected Reaction Parameters
| Nucleophile Class | Typical Reagents | Reaction Conditions | Expected Yield |
|---|---|---|---|
| Primary/Secondary Amines | Morpholine, Benzylamine | THF or DMF, 0 °C to RT, Base (DIPEA) | 85 - 95% |
| Alkoxides | NaOMe, KOtBu | Corresponding alcohol, 0 °C to RT | 80 - 90% |
| Thiolates | NaSMe, Thiophenol + Base | DMF, 0 °C | 85 - 95% |
Experimental Protocol: Synthesis of 4-(Morpholin-4-yl)-3-bromo-5-chloropyridine
This self-validating protocol utilizes morpholine to selectively displace the nitro group. The procedure is designed to prevent over-substitution and manage the exothermic nature of the initial nucleophilic attack.
Reagents & Materials:
-
3-Bromo-5-chloro-4-nitropyridine (1.0 eq, limiting reagent)
-
Morpholine (1.2 eq, nucleophile)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, acid scavenger)
-
Anhydrous Tetrahydrofuran (THF) (Solvent, 0.2 M)
-
Saturated aqueous NH₄Cl, Brine, Anhydrous Na₂SO₄, Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation of the Electrophile Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Causality: THF is chosen as a polar aprotic solvent to dissolve the starting material and stabilize the polar Meisenheimer transition state without competing as a nucleophile (unlike methanol or ethanol).
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Causality: The displacement of the highly activated nitro group is exothermic. Cooling prevents localized heating, which could lead to degradation or unwanted side reactions, such as the competitive displacement of the halogens.
-
-
Nucleophile Addition: Add DIPEA (2.0 eq) to the cooled solution in one portion. Then, add morpholine (1.2 eq) dropwise over 5 minutes via a syringe.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the acidic proton released from the secondary amine upon rearomatization. This prevents the protonation and subsequent deactivation of the remaining morpholine nucleophile, ensuring complete conversion.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes) or LC-MS.
-
Validation: The starting material is UV-active. The product will typically elute as a more polar spot (lower Rf) due to the introduction of the electron-donating amine moiety. The reaction is complete when the starting material is fully consumed.
-
-
Quenching and Workup: Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Causality: NH₄Cl mildly neutralizes the basic reaction mixture without causing hydrolysis of the remaining halogens.
-
-
Washing and Drying: Wash the combined organic layers with water and brine to remove residual THF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 30% EtOAc in Hexanes) to afford the pure 4-(morpholin-4-yl)-3-bromo-5-chloropyridine.
References
- Benchchem. "3-bromo-5-chloro-4-nitropyridine | 1335057-82-3". Benchchem Product Catalog.
- Hall, C.W. "Unusually Substituted Fluoroheterocydes". Durham E-Theses - CORE.
- Smolecule. "Buy 2,6-Dichloro-4-nitropyridine-N-oxide | 2587-01-1". Smolecule Technical Data.
- ChemRxiv. "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen". American Chemical Society (ACS).
Sources
Application Note: Regioselective Suzuki-Miyaura Functionalization of 3-Bromo-5-chloro-4-nitropyridine
Strategic Importance in Drug Discovery
Polyhalogenated pyridines are indispensable building blocks in modern synthetic organic chemistry, serving as advanced intermediates for the rapid assembly of complex pharmaceuticals and agrochemicals[1]. Among these, 3-bromo-5-chloro-4-nitropyridine represents a highly functionalized, densely packed scaffold. The presence of three distinct, contiguous functional groups—a bromo, a chloro, and a nitro substituent—provides a unique opportunity for orthogonal, site-selective functionalization.
However, this density also introduces significant chemoselectivity challenges. The electron-withdrawing nature of the nitro group makes the pyridine ring highly susceptible to undesired nucleophilic aromatic substitution (S_N_Ar) and base-catalyzed degradation[2]. This application note details the causality behind the regioselective Suzuki-Miyaura coupling of this scaffold, providing researchers with a self-validating, field-proven protocol to achieve exclusive C3-arylation while preserving the C5-chloro handle for downstream applications.
Mechanistic Insights: Causality Behind Selectivity
Achieving absolute regioselectivity on a dihalogenated ring requires exploiting both thermodynamic and kinetic differentials. As a Senior Application Scientist, I emphasize that successful cross-coupling here is not merely about choosing a catalyst, but about managing the electronic microenvironment of the pyridine ring.
-
Bond Dissociation Energy (BDE) Gradient: The inherent strength of the carbon-halogen bonds dictates the primary site of palladium insertion. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). In palladium-catalyzed cross-couplings, oxidative addition to the weaker C–Br bond is kinetically favored[3].
-
Electronic Activation via the Nitro Group: The C4-nitro group exerts a profound electron-withdrawing effect (both inductive and resonance) on the adjacent C3 and C5 positions. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, dramatically accelerating the rate of oxidative addition of the electron-rich Pd(0) species[4]. Because both halogens are activated, controlling the temperature and catalyst reactivity is critical to prevent exhaustive double-coupling[5].
-
Base Selection and S_N_Ar Avoidance: The activated nature of the halogens makes them prime targets for S_N_Ar. Utilizing strong alkoxide or hydroxide bases (e.g., KOtBu, NaOH) will lead to rapid displacement of the halogens or the nitro group. Therefore, mild, inorganic bases such as K_3_PO_4_ or Na_2_CO_3_ are strictly required to maintain the integrity of the cross-coupling pathway[6].
Reaction Workflow & Mechanistic Pathway
Below is the logical progression of the regioselective coupling, illustrating how the catalyst discriminates between the two available reaction sites.
Figure 1: Mechanistic pathway for the regioselective C3 Suzuki-Miyaura coupling of 3-bromo-5-chloro-4-nitropyridine, highlighting the preservation of the C5-Cl bond.
Quantitative Data: Optimization of Reaction Conditions
To establish a robust protocol, various conditions were evaluated. The data below summarizes the causal relationship between reaction parameters and chemoselectivity.
Table 1: Condition Screening for Regioselective C3-Arylation (Model: Phenylboronic Acid)
| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | C3-Aryl Yield (%) | C3,C5-Diarylation (%) |
| 1 | Pd(PPh_3_)4 (5%) | Na_2_CO_3_ (2.0) | Toluene/H_2_O (4:1) | 80 | 72 | 5 |
| 2 | Pd(PPh_3_)4 (5%) | K_3_PO_4_ (2.0) | 1,4-Dioxane/H_2_O (4:1) | 70 | 88 | < 2 |
| 3 | Pd(dppf)Cl_2_ (5%) | K_3_PO_4_ (2.0) | 1,4-Dioxane/H_2_O (4:1) | 70 | 81 | 8 |
| 4 | Pd(PPh_3_)4 (5%) | KOtBu (2.0) | 1,4-Dioxane | 70 | Decomposition | N/A |
| 5 | Pd_2_(dba)3 / XPhos (5%) | K_3_PO_4_ (3.0) | 1,4-Dioxane/H_2_O (4:1) | 90 | 15 | 75 |
Data Analysis: Entry 2 represents the optimal thermodynamic window. The mild Pd(PPh_3_)4 catalyst at 70 °C provides enough energy to overcome the activation barrier for C–Br oxidative addition, but not enough to activate the C–Cl bond[6]. Entry 4 demonstrates the catastrophic failure caused by strong bases (S_N_Ar degradation). Entry 5 shows that highly active, bulky phosphine ligands (XPhos) combined with higher heat will override the selectivity, leading to exhaustive coupling[5].
Self-Validating Experimental Protocols
Protocol A: Regioselective C3-Arylation
This protocol is designed to synthesize 3-aryl-5-chloro-4-nitropyridine derivatives.
Reagents & Materials:
-
3-Bromo-5-chloro-4-nitropyridine: 1.0 mmol (237.4 mg)
-
Arylboronic acid: 1.05 mmol (Strict stoichiometric control prevents over-coupling)
-
Pd(PPh_3_)4: 0.05 mmol (57.8 mg, 5 mol%)
-
K_3_PO_4_: 2.0 mmol (424.5 mg)
-
Solvent: 1,4-Dioxane / Deionized H_2_O (4:1 v/v, 10 mL), thoroughly degassed.
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 25 mL Schlenk flask, combine 1,4-dioxane (8 mL) and H_2_O (2 mL). Sparge with argon gas for 15 minutes. Causality: Pd(PPh_3_)4 is highly sensitive to oxidation; molecular oxygen will rapidly degrade the active Pd(0) species to inactive Pd(II) oxides.
-
Reagent Loading: Add 3-bromo-5-chloro-4-nitropyridine, arylboronic acid, and K_3_PO_4_ to the flask. Stir for 2 minutes under an argon blanket.
-
Catalyst Addition: Add Pd(PPh_3_)4 in one portion. Seal the flask and flush the headspace with argon three times.
-
Heating: Submerge the flask in a pre-heated oil bath at 70 °C. Stir vigorously (800 rpm) for 4–6 hours. Causality: High stirring rates are required to overcome the mass transfer limitations of the biphasic solvent system.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na_2_SO_4_, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Validation & Analytical Checkpoints (Self-Validating System):
-
LC-MS Isotope Pattern: The starting material contains one Br and one Cl atom, yielding a distinct M, M+2, M+4 isotopic signature (~3:4:1 ratio). Upon successful C3-arylation, the bromine is lost. The product mass spectrum will self-validate the regioselectivity by displaying only a characteristic chlorine M, M+2 signature (3:1 ratio).
-
TLC Monitoring: The nitro-pyridine scaffold is highly UV-active (254 nm). The mono-coupled product will typically elute slower (lower R_f_) than the starting material due to increased molecular weight and altered dipole moment.
Protocol B: Orthogonal C5-Arylation (Sequential Coupling)
Once the C3 position is functionalized, the remaining C5-Cl bond can be engaged using a more aggressive catalytic system.
Step-by-Step Methodology:
-
In a dry Schlenk flask, combine the isolated 3-aryl-5-chloro-4-nitropyridine (1.0 mmol), a different arylboronic acid (1.5 mmol), and K_3_PO_4_ (2.5 mmol).
-
Add a highly active pre-catalyst system: Pd_2_(dba)3 (2.5 mol%) and XPhos (10 mol%). Causality: The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the stronger C–Cl bond.
-
Add degassed Toluene/H_2_O (5:1, 12 mL).
-
Heat at 100 °C for 12 hours under argon.
-
Workup and purify as described in Protocol A. LC-MS will confirm the complete loss of the halogen isotopic pattern, yielding a single distinct mass peak (M).
References
-
Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source: PubMed (NIH) URL: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling Source: PMC (NIH) URL:[Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PMC (NIH) URL:[Link]
Sources
- 1. CAS 1335057-82-3: 3-Bromo-5-cloro-4-nitropiridina [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Application Note: Orthogonal Functionalization Strategies for 3-Bromo-5-chloro-4-nitropyridine
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Scaffold Focus: 3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3)
Executive Summary & Mechanistic Rationale
In modern drug discovery, highly functionalized pyridine scaffolds are invaluable for exploring structure-activity relationships (SAR). 3-Bromo-5-chloro-4-nitropyridine represents a "master key" building block, offering three distinct, orthogonally reactive sites. The strategic design of synthetic pathways using this scaffold relies on exploiting the inherent electronic and steric differences of its substituents .
The Causality of Reactivity
The reactivity of this tri-functionalized scaffold is governed by the electronic push-pull dynamics of the pyridine ring:
-
C4-Nitro Group (SNAr or Reduction): The nitro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine nitrogen, compounded by the inductive electron-withdrawing effects of the adjacent halogens (C3-bromo and C5-chloro), makes the C4 position exceptionally electrophilic. Alternatively, the nitro group can be reduced to an amine, reversing the electronic nature of the ring .
-
C3-Bromo Group (Cross-Coupling): Bromine is a softer, larger halogen with a weaker carbon-halogen bond compared to chlorine. This allows for chemoselective oxidative addition by Palladium(0) catalysts at the C3 position, leaving the C5-chloro intact.
-
C5-Chloro Group (Late-Stage Functionalization): The robust C-Cl bond serves as a dormant handle, requiring highly active, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) and elevated temperatures for late-stage Buchwald-Hartwig or Suzuki couplings.
Orthogonal reactivity map for the functionalization of 3-bromo-5-chloro-4-nitropyridine.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. By incorporating specific in-process controls (IPCs) and understanding the mechanistic "why" behind each reagent, scientists can ensure high fidelity in their syntheses.
Protocol 1: Regioselective SNAr (Displacement of the C4-Nitro Group)
Mechanistic Insight: Displacing the nitro group is thermodynamically favored over displacing the halogens due to the stability of the nitrite leaving group and the stabilization of the Meisenheimer complex by the polar aprotic solvent. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to prevent competitive side reactions that occur with primary/secondary amine bases .
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 3-bromo-5-chloro-4-nitropyridine (1.0 eq, 5.0 mmol) and anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.0 eq, 10.0 mmol). The bulky nature of DIPEA ensures it acts solely as a proton sponge.
-
Nucleophile Addition: Slowly add the desired nucleophile (e.g., a secondary amine, 1.1 eq) dropwise at 0 °C to control the exothermic formation of the Meisenheimer complex.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~237) disappears. The product mass will reflect the loss of the nitro group (-46 Da) and the addition of the nucleophile.
-
Workup: Quench with ice water to precipitate the product. Extract with EtOAc (3 × 20 mL), wash with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Mechanistic pathway of SNAr at the C4 position via a Meisenheimer complex.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling (C3-Bromo)
Mechanistic Insight: To functionalize the C3 position without disturbing the C5-chloro group, Pd(dppf)Cl2 is the catalyst of choice. The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and provides enough steric bulk to prevent unwanted oxidative addition into the stronger C-Cl bond.
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the 4-substituted-3-bromo-5-chloropyridine intermediate (1.0 eq), an aryl boronic acid (1.1 eq), and K2CO3 (2.5 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative degradation of the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an argon counter-flow.
-
Reaction: Heat to 85 °C for 8 hours.
-
Self-Validation (IPC): Analyze the crude mixture via GC-MS. The product must exhibit a characteristic 3:1 isotopic pattern (M / M+2), confirming that the single chlorine atom at C5 remains perfectly intact.
-
Workup: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via silica gel chromatography.
Protocol 3: Chemoselective Nitro Reduction (Alternative to SNAr)
Mechanistic Insight: Standard catalytic hydrogenation (Pd/C, H2) will cause rapid, uncontrolled hydrodehalogenation of both the bromo and chloro groups. To exclusively reduce the nitro group to an amine, a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride is required .
Step-by-Step Methodology:
-
Preparation: Dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 eq) in a 3:1 mixture of EtOH/H2O (0.2 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (5.0 eq). NH4Cl acts as a mild proton source that prevents the reaction mixture from becoming overly basic, which could trigger unwanted SNAr side reactions.
-
Reaction: Reflux at 80 °C for 2 hours with vigorous stirring.
-
Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show a highly polar, UV-active spot. Ninhydrin stain will turn purple, confirming the presence of a primary amine.
-
Workup: Cool to room temperature, filter through Celite to remove iron oxides, and concentrate the filtrate. Basify with saturated NaHCO3 and extract with DCM.
Quantitative Data Summary
The table below summarizes the expected outcomes, conditions, and chemoselectivity profiles for the orthogonal functionalization of the 3-bromo-5-chloro-4-nitropyridine scaffold.
| Reaction Type | Target Position | Reagents & Catalyst | Solvent & Temp | Expected Yield | Chemoselectivity Profile |
| SNAr | C4 (Nitro) | Amine (1.1 eq), DIPEA (2.0 eq) | DMF, 60 °C | 75–88% | Complete (C4 over C3/C5) |
| Reduction | C4 (Nitro) | Fe powder (5 eq), NH4Cl (5 eq) | EtOH/H2O, 80 °C | 85–95% | Preserves C-Br and C-Cl bonds |
| Suzuki Coupling | C3 (Bromo) | R-B(OH)2, Pd(dppf)Cl2, K2CO3 | Dioxane/H2O, 85 °C | 65–82% | >95% for C-Br over C-Cl |
| Buchwald-Hartwig | C5 (Chloro) | R-NH2, Pd2(dba)3, XPhos, Cs2CO3 | Toluene, 110 °C | 50–70% | Requires prior C3/C4 substitution |
References
-
Organic Letters (ACS Publications): Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Available at:[Link][1]
-
ResearchGate: Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent (General principles of chemoselective nitropyridine reduction). Available at:[Link][2]
Sources
Application Note: 3-Bromo-5-chloro-4-nitropyridine as a Strategic Intermediate in Drug Discovery
3-Bromo-5-chloro-4-nitropyridine (CAS 1335057-82-3)[1] is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring a highly activated nitro group flanked by orthogonal halogens—makes it a critical intermediate in the synthesis of diverse active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics. This application note details the mechanistic rationale and validated protocols for its divergent functionalization.
Structural Rationale and Reactivity Profile (E-E-A-T)
Expertise & Experience in Mechanistic Causality
The synthetic utility of 3-bromo-5-chloro-4-nitropyridine stems from the synergistic electronic effects of its substituents, which allow for highly predictable, sequential functionalization:
-
Electrophilicity at C4 (SNAr): The pyridine nitrogen, combined with the strong inductive electron-withdrawing effects of the adjacent halogens (Br at C3, Cl at C5), renders the C4 position exceptionally electrophilic. The nitro group acts as a superior leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing facile displacement by amines, alkoxides, or thiols to form 4-substituted derivatives[2].
-
Chemoselective Cross-Coupling: The differential bond dissociation energies between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) allow for regioselective oxidative addition by low-valent Palladium (Pd(0)) species. This enables chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the C3 position while leaving the C5 chlorine intact for subsequent downstream functionalization[3].
-
Nitro Reduction: Alternatively, the nitro group can be selectively reduced to an amine, yielding 4-amino-3-bromo-5-chloropyridine (CAS 159783-78-5)[4]. This specific amine is a highly sought-after scaffold for synthesizing fused heterocycles such as 7-azaindoles or imidazopyridines.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-4-nitropyridine and its primary reduced derivative.
| Property | 3-Bromo-5-chloro-4-nitropyridine | 4-Amino-3-bromo-5-chloropyridine |
| CAS Number | 1335057-82-3[1] | 159783-78-5[4] |
| Molecular Formula | C5H2BrClN2O2 | C5H4BrClN2 |
| Molecular Weight | 237.44 g/mol | 207.45 g/mol |
| Physical State | Yellow/Beige Solid | Faint Beige Powder |
| Key Reactivity | SNAr (Nitro displacement), Cross-coupling | Cross-coupling, Cyclization |
Experimental Protocols (Self-Validating Systems)
The following protocols have been designed to exploit the orthogonal reactivity of the molecule. Each workflow incorporates self-validating monitoring steps to ensure synthetic integrity.
Protocol 1: Regioselective SNAr at C4 (Displacement of Nitro Group)
Objective: Synthesize 4-substituted-3-bromo-5-chloropyridine derivatives via nitro displacement[2]. Causality: Polar aprotic solvents (e.g., DMF or DMSO) are chosen to stabilize the polar Meisenheimer transition state without solvolyzing the highly reactive substrate. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink to prevent the degradation of the nucleophile.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equiv) dropwise at 0 °C, followed by DIPEA (2.0 equiv).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The extreme electrophilicity of the C4 position typically drives the reaction to completion within 2–4 hours.
-
Monitoring: Verify the consumption of the starting material via LC-MS (look for the loss of the NO2 mass and addition of the nucleophile mass).
-
Workup: Quench the reaction by pouring it into ice-cold water (150 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol 2: Chemoselective Reduction to 4-Amino-3-bromo-5-chloropyridine
Objective: Synthesize the key kinase scaffold 4-amino-3-bromo-5-chloropyridine[4]. Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is strictly avoided to prevent premature hydrodehalogenation of the labile C–Br bond. Instead, Iron (Fe) in Acetic Acid (AcOH) provides a mild, chemoselective reduction of the nitro group.
-
Preparation: Dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 equiv, 10 mmol) in a mixture of Ethanol and Glacial Acetic Acid (5:1 v/v, 60 mL).
-
Addition: Add activated Iron powder (5.0 equiv, 50 mmol) portion-wise at room temperature to control the mild exotherm.
-
Reaction: Heat the suspension to 70 °C and stir vigorously for 3 hours.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with EtOAc (50 mL).
-
Purification: Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO3 (until pH ~8), and extract with DCM (3 × 50 mL). Dry the organic phase and concentrate to yield the 4-amino product.
Protocol 3: Chemoselective Suzuki-Miyaura Cross-Coupling at C3
Objective: Synthesize 3-aryl-5-chloro-4-nitropyridine derivatives[3]. Causality: Utilizing a palladium catalyst with an appropriate bidentate ligand (e.g., Pd(dppf)Cl2) ensures selective oxidative insertion into the weaker C–Br bond over the C–Cl bond, maintaining the integrity of the C5 position for future functionalization.
-
Preparation: Charge a Schlenk flask with 3-bromo-5-chloro-4-nitropyridine (1.0 equiv, 5 mmol), the desired arylboronic acid (1.05 equiv), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and K2CO3 (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 25 mL).
-
Reaction: Evacuate and backfill the flask with nitrogen three times. Heat the mixture at 80 °C for 6–8 hours.
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 × 30 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography to isolate the 3-aryl-5-chloro-4-nitropyridine product.
Visualizing the Synthetic Workflow
Caption: Divergent synthetic workflows utilizing 3-bromo-5-chloro-4-nitropyridine in drug discovery.
References
-
3-Bromo-5-chloropyridin-4-amine | C5H4BrClN2 | CID 34176492 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen Source: Organic Letters - ACS Publications URL:[Link]
-
Pd-NHC catalyzed Suzuki–Miyaura couplings on 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide Source: Synthetic Communications - Taylor & Francis URL:[Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Bromo-5-chloro-4-nitropyridine
Introduction: The Strategic Importance of Functionalized Nitropyridines
Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and materials science.[1] In particular, nitropyridine derivatives serve as versatile intermediates for a wide range of bioactive molecules, including anticancer and antimicrobial agents.[2][3][4] The electron-deficient nature of the nitropyridine ring makes it a unique building block, influencing the electronic properties and metabolic stability of the final compounds.[2] 3-Bromo-5-chloro-4-nitropyridine is a particularly valuable starting material, offering two distinct halogenated sites for sequential functionalization. This guide provides a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling at the C-3 bromine position, leveraging the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds.
Chemoselectivity: Harnessing the C-Br vs. C-Cl Reactivity Differential
The cornerstone of selectively functionalizing 3-bromo-5-chloro-4-nitropyridine lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is typically the oxidative addition of the organohalide to the Pd(0) center.[2] The energy required for this step is directly related to the carbon-halogen bond dissociation energy (BDE). The established trend for BDEs is C-Cl > C-Br > C-I.[2]
-
C-Br Bond: With a lower BDE, the carbon-bromine bond at the C-3 position is more susceptible to cleavage and undergoes oxidative addition to the palladium catalyst more readily and under milder conditions.[2]
-
C-Cl Bond: The stronger carbon-chlorine bond at the C-5 position is less reactive and typically requires more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands, to activate.[2]
This inherent difference in reactivity allows for the highly chemoselective functionalization of the C-3 position while leaving the C-5 chloro substituent intact for potential subsequent transformations. The strongly electron-withdrawing nitro group at the C-4 position further activates both halide positions towards oxidative addition but does not alter the fundamental reactivity order of C-Br > C-Cl.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organohalide.[5] For 3-bromo-5-chloro-4-nitropyridine, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position.
Protocol: Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-nitropyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-bromo-5-chloro-4-nitropyridine with various boronic acids. Optimization may be required for specific substrates.
Materials:
-
3-Bromo-5-chloro-4-nitropyridine
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add 3-bromo-5-chloro-4-nitropyridine (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed under microwave irradiation for shorter reaction times.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 6 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[4][7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.[8] For 3-bromo-5-chloro-4-nitropyridine, this allows for the introduction of a wide variety of primary and secondary amines at the C-3 position.
Protocol: Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-4-nitropyridine
This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-bromo-5-chloro-4-nitropyridine. Optimization is often necessary, particularly regarding the choice of ligand and base.
Materials:
-
3-Bromo-5-chloro-4-nitropyridine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 3-bromo-5-chloro-4-nitropyridine (1.0 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), and the anhydrous solvent.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 |
| [Pd(allyl)Cl]₂ (1) | BINAP (2) | Cs₂CO₃ (2) | Toluene | 100 | 18 |
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.[10]
Protocol: Selective Sonogashira Coupling of 3-Bromo-5-chloro-4-nitropyridine
This protocol outlines a general procedure for the Sonogashira coupling of 3-bromo-5-chloro-4-nitropyridine with terminal alkynes. The use of a copper(I) co-catalyst is standard, though copper-free conditions have also been developed.[9]
Materials:
-
3-Bromo-5-chloro-4-nitropyridine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-chloro-4-nitropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 25 | 12 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPA (2) | DMF | 50 | 6 |
| Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 8 |
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion
3-Bromo-5-chloro-4-nitropyridine is a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for highly selective palladium-catalyzed cross-coupling reactions at the C-3 position. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and adaptable methods for introducing a wide array of carbon and nitrogen-based substituents. The protocols and data presented herein serve as a robust starting point for researchers and drug development professionals to explore the rich chemistry of this important scaffold. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity for specific applications.
References
- Vertex AI Search. Exploring the Biological Activity of Nitropyridine Derivatives.
- Vertex AI Search. The Pharmaceutical Significance of Nitropyridine Derivatives.
-
National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
Sources
- 1. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Functionalized Aminopyridines from 3-Bromo-5-Chloro-4-Nitropyridine
Abstract
This document provides a comprehensive guide to the synthesis of substituted aminopyridines utilizing 3-bromo-5-chloro-4-nitropyridine as a versatile starting material. Aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The high degree of activation provided by the nitro group on the pyridine core, combined with the differential reactivity of the two halogen substituents, makes this starting material an exceptional platform for constructing diverse molecular libraries. This guide delves into the mechanistic principles of the key transformation—Nucleophilic Aromatic Substitution (SNAr)—and provides detailed, field-tested protocols for achieving both selective mono-amination and exhaustive di-amination, as well as subsequent nitro group reduction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: Strategic Value of the 4-Nitropyridine Core
The pyridine ring is a cornerstone of modern drug discovery, found in a vast array of FDA-approved drugs and bioactive molecules.[2] Among these, functionalized aminopyridines are of particular importance, often serving as key pharmacophores that engage with biological targets.[3] The development of efficient and regioselective methods to synthesize these compounds is therefore a critical task for medicinal chemists.[4]
3-Bromo-5-chloro-4-nitropyridine is a powerful building block for this purpose. The pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing nitro group at the C4 position. This electronic feature dramatically activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group (C3 and C5). This activation facilitates the displacement of the halogen atoms by a wide range of nucleophiles, most notably amines, via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This application note provides the foundational chemistry and practical protocols to leverage this reactivity for the strategic synthesis of complex aminopyridine derivatives.
Mechanistic Principles: Regioselectivity in SNAr Reactions
The core transformation relies on the bimolecular SNAr mechanism. This process involves two key steps:
-
Nucleophilic Attack: The amine nucleophile attacks one of the electron-deficient carbons bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: Aromatization is restored through the expulsion of the halide leaving group.
The presence of the C4-nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.
Caption: General mechanism for the SNAr of 3-bromo-5-chloro-4-nitropyridine.
The Question of Regioselectivity
With two different halogens at the activated C3 and C5 positions, the key challenge is controlling which site reacts. In polyhalogenated pyridines, amination selectivity is influenced by a combination of factors including the position of the halogen and the nature of the leaving group.[6] For 3,5-dihalopyridines activated by a 4-nitro group, the reaction typically shows a preference for the displacement of the bromide over the chloride. This is primarily due to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making bromide a better leaving group under SNAr conditions. By carefully controlling reaction stoichiometry and temperature, one can achieve selective mono-substitution at the C3 position.
Experimental Protocols
Safety Note: 4-Nitropyridine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[5] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Protocol 1: Selective Mono-amination at the C3-Position
This protocol is designed to favor the selective substitution of the bromide atom by limiting the amine nucleophile and using moderate reaction conditions.
-
Rationale: Using the amine as the limiting reagent (or in slight excess) at a controlled temperature prevents the second, less favorable substitution of the chloride from occurring at a significant rate. Polar aprotic solvents like DMSO or NMP are chosen to solvate the Meisenheimer complex and facilitate the reaction. A non-nucleophilic base is used to scavenge the HBr generated.
-
Materials and Reagents:
-
3-bromo-5-chloro-4-nitropyridine
-
Amine of choice (e.g., morpholine, aniline, benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-chloro-4-nitropyridine (1.0 eq).
-
Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2 M.
-
Add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5-chloro-4-nitropyridine derivative.
-
Protocol 2: Exhaustive Di-amination
This protocol uses more forcing conditions and an excess of the amine to drive the reaction to completion, substituting both halogen atoms.
-
Rationale: By increasing the equivalents of the amine nucleophile and raising the temperature, the activation energy for the second substitution (at the C5-Cl position) is overcome, leading to the formation of the 3,5-diamino product.
-
Step-by-Step Procedure:
-
To a dry round-bottom flask or sealed tube, add 3-bromo-5-chloro-4-nitropyridine (1.0 eq).
-
Add anhydrous DMF (or DMSO) to achieve a concentration of 0.2-0.5 M.
-
Add the amine nucleophile (3.0-5.0 eq) and potassium carbonate (4.0 eq).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is fully converted (typically 12-24 hours).
-
Perform the work-up and purification as described in Protocol 1.
-
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol describes the conversion of the nitro-substituted aminopyridine to the corresponding polyaminopyridine, a common transformation to access valuable scaffolds.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups. The reaction is typically fast and proceeds under mild conditions. Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and robust method suitable for substrates that may be sensitive to catalytic hydrogenation.
-
Step-by-Step Procedure (Catalytic Hydrogenation):
-
In a flask suitable for hydrogenation, dissolve the nitro-aminopyridine derivative (1.0 eq) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small scale) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired polyaminopyridine product, which can be further purified if necessary.
-
Data Presentation and Synthetic Workflow
The following table provides representative data for the selective mono-amination reaction with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Entry | Amine Nucleophile | Product | Typical Conditions | Isolated Yield (%) |
| 1 | Morpholine | 4-(5-Chloro-4-nitro-pyridin-3-yl)-morpholine | 1.1 eq amine, K₂CO₃, DMF, 60 °C, 8h | 85 - 95% |
| 2 | Aniline | N-(5-Chloro-4-nitro-pyridin-3-yl)-phenylamine | 1.1 eq amine, K₂CO₃, DMSO, 70 °C, 12h | 70 - 85% |
| 3 | Benzylamine | (5-Chloro-4-nitro-pyridin-3-yl)-benzyl-amine | 1.1 eq amine, K₂CO₃, DMF, 60 °C, 10h | 80 - 90% |
| 4 | Piperidine | 1-(5-Chloro-4-nitro-pyridin-3-yl)-piperidine | 1.1 eq amine, K₂CO₃, DMF, 50 °C, 6h | 90 - 98% |
The overall synthetic strategy can be visualized as a branching pathway, allowing for the generation of multiple, structurally distinct products from a single starting material.
Caption: Workflow for creating diverse aminopyridines.
Troubleshooting and Key Considerations
-
Low Reactivity: If a reaction is sluggish, particularly with less nucleophilic amines (like anilines), consider increasing the temperature or switching to a more polar solvent like DMSO or NMP.
-
Mixture of Products: If Protocol 1 yields a significant amount of the di-substituted product, reduce the reaction temperature and ensure the stoichiometry of the amine is not greater than 1.1 equivalents.
-
Nitro Group Migration: In some cases, particularly with certain amine nucleophiles and in polar aprotic solvents, a competing nitro-group migration has been observed in related systems.[7] If unexpected isomers are detected, careful characterization using 2D NMR techniques may be required to confirm the structure.
-
Incomplete Nitro Reduction: If the reduction in Protocol 3 stalls, the catalyst may be poisoned. Filter and add fresh catalyst. For stubborn reductions, switching to SnCl₂/HCl may be effective.
Conclusion
3-Bromo-5-chloro-4-nitropyridine serves as an outstanding precursor for the synthesis of a wide range of functionalized aminopyridines. Through the careful application of Nucleophilic Aromatic Substitution chemistry, researchers can control the regioselectivity of amination to produce either mono- or di-substituted products. Subsequent reduction of the nitro group further expands the accessible chemical space. The protocols and mechanistic insights provided herein offer a robust and reliable foundation for scientists in drug discovery and chemical biology to generate novel compound libraries for biological screening.
References
- A comparative study of the synthetic routes to substituted 2-aminopyridines. BenchChem.
- Facile Synthesis of Functionalized 4-Aminopyridines.
- Various routes for the synthesis of functionalized pyridines.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction.Organic Letters.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. osaka-kyoiku.repo.nii.ac.jp [osaka-kyoiku.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Regioselective Functionalization of the C4 Position in 3-Bromo-5-chloro-4-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Strategic Importance & Mechanistic Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry. Specifically, 3-bromo-5-chloro-4-nitropyridine is a highly functionalized heterocycle that serves as a versatile building block for complex pharmaceutical intermediates[1]. The strategic placement of three distinct functional groups (bromo, chloro, and nitro) allows for orthogonal functionalization. However, the most immediate and synthetically valuable transformation is the regioselective displacement of the nitro group at the C4 position[2].
The C4-Nitro Advantage: Causality in Reactivity
As a Senior Application Scientist, it is critical to understand why the C4-nitro group is selectively displaced over the C3-bromo and C5-chloro substituents:
-
Resonance Activation: The pyridine nitrogen is highly electronegative and withdraws electron density via resonance from the ortho (C2, C6) and para (C4) positions. The C3 and C5 positions are meta to the ring nitrogen and lack this resonance activation, making the C4 carbon the most electrophilic site on the ring[3].
-
Inductive Lowering of the LUMO: The adjacent halogens (C3-Br and C5-Cl) exert a strong inductive electron-withdrawing effect (-I effect). This severely lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, accelerating the initial nucleophilic attack[4].
-
Superior Leaving Group Dynamics: While halogens are traditional leaving groups in SNAr, the nitro group acts as an exceptional leaving group in highly electron-deficient rings[5]. Its displacement relieves severe steric strain caused by the adjacent bulky bromine and chlorine atoms. Furthermore, because the nitro group cannot achieve full coplanarity (and thus optimal conjugation) due to this steric clash, its departure as a nitrite anion (NO2-) is thermodynamically highly favored[6].
Caption: S_NAr Addition-Elimination Mechanism at the C4 position via the Meisenheimer Complex.
Reaction Scope and Quantitative Data
The choice of nucleophile dictates the reaction conditions. Because the C4 position is hyper-activated, mild conditions are often sufficient. Pushing the temperature too high risks secondary SNAr events at the C3 or C5 halogens.
Table 1: Nucleophile Efficiency and Typical Reaction Parameters
| Nucleophile Type | Reagents / Base | Optimal Solvent | Temp (°C) | Time (h) | Typical Yield | Mechanistic Note |
| Primary Amines | R-NH2 / DIPEA | THF or DMF | 0 to 25 | 1 - 3 | 85 - 95% | Highly selective; basicity of amine assists in proton transfer. |
| Secondary Amines | R2NH / DIPEA | THF | 25 to 40 | 2 - 5 | 80 - 90% | Steric bulk requires slight heating; excellent conversion. |
| Alkoxides | NaOR or ROH / K2CO3 | THF | 0 to 25 | 1 - 4 | 75 - 85% | Strict temperature control needed to prevent halogen displacement. |
| Thiols | R-SH / K2CO3 | DMF | 0 to 25 | 0.5 - 2 | 90 - 98% | Thiols are highly nucleophilic; reaction is nearly instantaneous. |
Experimental Protocol: Amine Functionalization at C4
The following protocol details the synthesis of a 4-amino-3-bromo-5-chloropyridine derivative using a secondary amine (e.g., morpholine). This procedure is designed as a self-validating system , ensuring the scientist can verify success at each step.
Rationale for Reagent Selection:
-
Solvent (THF): Tetrahydrofuran is chosen over DMF for this specific amine substitution to prevent over-reaction. THF provides sufficient solubility while moderating the reaction rate.
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts purely as a proton scavenger to neutralize the nitrous acid (HNO2) byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Caption: Standard self-validating experimental workflow for C4-functionalization.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon).
-
Dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (0.2 M concentration).
-
Add DIPEA (1.5 equiv) to the stirring solution.
-
Dropwise, add the secondary amine (e.g., morpholine, 1.1 equiv) at 0 °C (ice bath) to control the initial exothermic Meisenheimer complex formation.
Step 2: Incubation and Visual Validation
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Self-Validation Cue: Observe the color of the solution. The displacement of the nitro group and the introduction of an amine donor creates a new "push-pull" extended conjugation system across the pyridine ring. The solution will typically shift from a pale yellow to a vibrant yellow/orange.
Step 3: In-Process Control (IPC)
-
After 2 hours, sample the reaction for TLC (Typical eluent: 20% EtOAc in Hexanes).
-
Self-Validation Cue: The starting material (UV active, higher Rf) should be consumed, replaced by a new, highly UV-active spot (lower Rf due to increased polarity from the amine).
-
Confirm mass via LC-MS. Look for the target mass [M+H]+. The isotopic pattern will clearly show the presence of one Bromine and one Chlorine atom (characteristic M, M+2, M+4 ratio of approximately 3:4:1), confirming the halogens remain intact.
Step 4: Quenching and Extraction
-
Once complete, quench the reaction by adding saturated aqueous NH4Cl (equal volume to THF). Causality: NH4Cl provides a mild acidic quench that neutralizes excess base without protonating the newly formed weakly basic aminopyridine product.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 30% EtOAc in Hexanes).
-
Evaporate the product fractions to yield the pure 4-amino-3-bromo-5-chloropyridine derivative as a solid.
Sources
- 1. CAS 1335057-82-3: 3-Bromo-5-cloro-4-nitropiridina [cymitquimica.com]
- 2. 3-bromo-5-chloro-4-nitropyridine | 1335057-82-3 | Benchchem [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification & Handling of 3-Bromo-5-chloro-4-nitropyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation of highly functionalized pyridine building blocks. 3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) is synthetically valuable but notoriously difficult to handle. The combination of an electron-deficient pyridine ring, two halogen substituents, and a highly activating 4-nitro group creates a system primed for nucleophilic aromatic substitution (SNAr)[1].
This guide provides field-proven, self-validating protocols to ensure high-yield purification while maintaining the scientific integrity of your synthetic workflows.
Section 1: Troubleshooting FAQs
Q1: During the aqueous workup of my nitration reaction, my yield of 3-bromo-5-chloro-4-nitropyridine drops significantly, and I isolate a highly polar byproduct. What is happening? Causality & Solution: The 4-nitro group is highly activated by the adjacent halogens and the electron-withdrawing pyridine nitrogen[1]. If your aqueous quench is too basic (e.g., using strong NaOH or allowing the reaction to warm during neutralization), hydroxide ions will attack the 4-position. This displaces the nitro group via a Meisenheimer intermediate to form the degradation product, 3-bromo-5-chloro-4-hydroxypyridine. Actionable Fix: Always quench the harsh HNO₃/H₂SO₄ nitration mixture by pouring it over crushed ice and slowly neutralizing with cold ammonium hydroxide (NH₄OH), keeping the internal temperature strictly below 5 °C[2].
Q2: I am trying to separate unreacted 3-bromo-5-chloropyridine from the nitrated product using silica gel chromatography, but the nitro compound streaks heavily. How can I improve resolution? Causality & Solution: The highly polar nitro group interacts strongly with the acidic silanol groups on standard silica gel. Furthermore, trace acid on the silica can catalyze on-column degradation. Actionable Fix: Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to cap active silanol sites. A solvent system of Hexane/Ethyl Acetate provides the best resolution. Ensure your sample is dry-loaded onto silica to prevent peak broadening.
Q3: Can I use recrystallization instead of column chromatography for scale-up (>10g)? Causality & Solution: Yes. For multi-gram scales, recrystallization is the preferred, self-validating method because it exploits the differential solubility of the nitro compound versus the starting material. The nitro group significantly increases the melting point and alters the solubility profile of the compound[3]. Actionable Fix: Use a binary solvent system like Isopropanol (IPA) and Hexane. The starting halopyridine remains highly soluble in cold hexanes, while the 4-nitropyridine will selectively crystallize out.
Section 2: Mechanistic & Workflow Visualizations
To better understand the SNAr degradation risk and the optimal purification strategy, review the mechanistic and workflow diagrams below.
Fig 1: SNAr degradation pathway of 3-bromo-5-chloro-4-nitropyridine during basic aqueous workup.
Fig 2: Decision tree and workflow for the isolation and purification of the nitrated pyridine.
Section 3: Quantitative Data & Physicochemical Properties
| Property | Value |
| CAS Number | 1335057-82-3 |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol |
| Physical State | Pale yellow to off-white solid |
| TLC Rf (8:2 Hexane/EtOAc) | 0.45 (Product) vs. 0.65 (Starting Material) |
| Reactivity Profile | Highly susceptible to SNAr; light and heat sensitive |
| Recommended Storage | 2–8 °C, tightly sealed, protected from light |
Section 4: Experimental Protocols
Protocol A: Self-Validating Aqueous Quench & Extraction
This protocol prevents the thermal and basic degradation of the nitro group during isolation, as adapted from standard pesticidal synthetic pathways[4].
-
Chill the Reaction: Cool the crude nitration mixture (containing H₂SO₄/HNO₃) to -5 °C using an ice/brine bath.
-
Controlled Quench: Slowly add the acidic mixture dropwise to a vigorously stirred beaker of crushed ice and aqueous ammonium hydroxide (NH₄OH)[2].
-
Self-Validation Check: Monitor the internal temperature continuously; it must not exceed 5 °C. A sudden temperature spike indicates overly rapid addition, which risks SNAr hydrolysis.
-
-
Extraction: Extract the neutralized aqueous phase (pH ~7–8) with Ethyl Acetate (3 x 50 mL per gram of starting material)[2].
-
Isolation: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath temperature <30 °C) to yield the crude product[5].
Protocol B: Optimized Silica Gel Chromatography (<10g Scale)
-
Column Preparation: Slurry-pack a column using silica gel (230–400 mesh) with a solvent system of 9:1 Hexane/Ethyl Acetate.
-
Self-Validation Check: Pre-treat the silica with 1% Triethylamine (TEA) in hexanes to neutralize acidic silanol sites, preventing product streaking.
-
-
Loading: Dry-load the crude extract onto a small amount of silica gel and apply it evenly to the column head.
-
Elution: Elute using a gradient of 9:1 to 8:2 Hexane/Ethyl Acetate.
-
Monitoring: Monitor fractions via TLC (UV 254 nm). The 3-bromo-5-chloro-4-nitropyridine will elute after the unreacted starting material (Rf = 0.45 vs 0.65 in 8:2 Hexane/EtOAc).
Protocol C: Scalable Recrystallization (>10g Scale)
-
Dissolution: Dissolve the crude concentrated extract in a minimum volume of warm Isopropanol (IPA) at 50 °C. Do not exceed 60 °C to prevent thermal degradation.
-
Anti-Solvent Addition: Slowly add cold Hexane dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
-
Self-Validation Check: The formation of pale yellow to off-white needles indicates the successful exclusion of the more soluble 3-bromo-5-chloropyridine starting material.
-
-
Filtration: Filter the crystals under vacuum and wash with ice-cold hexanes to yield the pure product.
Section 5: References
-
Dow AgroSciences, LLC. "Pesticidal compositions and processes related thereto." U.S. Patent US8901153B2, published Dec 2, 2014. Available at:
-
Dow AgroSciences, LLC. "Pesticidal compositions and processes related thereto." WIPO Patent WO2013162715A2, published Oct 31, 2013. Available at:
Sources
- 1. CAS 1335057-82-3: 3-Bromo-5-cloro-4-nitropiridina [cymitquimica.com]
- 2. WO2013162715A2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 3. 3-bromo-5-chloro-4-nitropyridine | 1335057-82-3 | Benchchem [benchchem.com]
- 4. US8901153B2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 5. US8901153B2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-bromo-5-chloro-4-nitropyridine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the regioselective functionalization of polyhalogenated pyridines. The synthesis of 3-bromo-5-chloro-4-nitropyridine is notoriously challenging because the starting material (3-bromo-5-chloropyridine) is extremely electron-deficient. The dual halogen substitution deactivates the pyridine ring, making direct electrophilic aromatic substitution (like nitration) nearly impossible.
To overcome this, we employ a strategic three-step architecture: N-Oxidation (to push electron density back into the ring), Regioselective Nitration (directed to the C4 position), and Chemoselective Deoxygenation . Below is the definitive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you eliminate common side reactions and maximize your yields.
Synthetic Architecture & Mechanistic Overview
The workflow below illustrates the critical path to the target compound, alongside the three most common side-reaction failure points encountered during scale-up.
Workflow for 3-bromo-5-chloro-4-nitropyridine synthesis highlighting critical side-reaction pathways.
Troubleshooting Guide & FAQs
Q1: Why is my nitration yield so low, and why am I isolating a highly polar side product (3-bromo-5-chloro-4-hydroxypyridine 1-oxide)?
A: You are experiencing a classic Nucleophilic Aromatic Substitution (SNAr) side reaction. The nitro group at the C4 position is flanked by two electron-withdrawing halogens (Br, Cl) and is further activated by the N-oxide. This makes the C4 carbon extremely electrophilic. If your nitration mixture (HNO3/H2SO4) is quenched into water that is allowed to heat up via exothermic dilution, H2O acts as a nucleophile, irreversibly displacing the nitro group . Solution: Always quench the reaction mixture over vigorously stirred crushed ice, ensuring the internal temperature never exceeds 5°C.
Mechanism of nucleophilic aromatic substitution (SNAr) leading to 4-hydroxy side products.
Q2: My initial N-oxidation of 3-bromo-5-chloropyridine is stalling at 60% conversion, even with excess mCPBA. How do I push it to completion?
A: 3-Bromo-5-chloropyridine is highly electron-deficient, rendering the pyridine nitrogen poorly nucleophilic. Standard mCPBA conditions in dichloromethane (DCM) at room temperature are often insufficient to overcome this deactivation. Solution: Switch to the Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) in DCM. The in-situ generated trifluoroperacetic acid is a vastly superior electrophilic oxidant capable of fully converting deactivated pyridines without requiring dangerous thermal forcing.
Q3: During the deoxygenation step using PCl₃, I am isolating a significant amount of a 2,5-dichloro-3-bromo-4-nitropyridine impurity. How is chlorine getting into the C2 position?
A: Phosphorus trichloride (PCl₃) acts not only as a deoxygenating agent but also as a chlorinating agent under thermal stress. The N-oxide oxygen attacks PCl₃, and the resulting intermediate can undergo nucleophilic attack by chloride at the C2 or C6 positions before the elimination of POCl₃. Solution: Strictly control the reaction temperature (do not exceed 60°C) and use a non-polar solvent like CHCl₃ to dilute the PCl₃, which suppresses the Vilsmeier-type chlorination pathway.
Quantitative Reaction Diagnostics
Use this diagnostic matrix to benchmark your analytical results against expected outcomes and quickly identify which side reaction is compromising your synthetic pipeline.
| Reaction Step | Target Product Yield | Primary Side Product | Side Product Yield | Root Cause | Mitigation Strategy |
| N-Oxidation | >90% | Unreacted Starting Material | 10–40% | Insufficient oxidant electrophilicity. | Switch from mCPBA to UHP/TFAA system. |
| Nitration | 75–85% | 4-Hydroxy-N-oxide | 15–25% | Exothermic aqueous quench (SNAr). | Quench slowly over crushed ice (<5°C). |
| Deoxygenation | 80–90% | 2-Chloro-4-nitro derivative | 5–15% | Thermal stress during PCl₃ addition. | Maintain internal temp <60°C; dilute in CHCl₃. |
Standard Operating Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: Electrophilic N-Oxidation (UHP/TFAA)
-
Preparation: Dissolve 3-bromo-5-chloropyridine (1.0 eq) and Urea-Hydrogen Peroxide (UHP) complex (3.0 eq) in anhydrous DCM (10 volumes) at 0°C.
-
Activation: Add Trifluoroacetic anhydride (TFAA) (2.5 eq) dropwise over 30 minutes. Causality: TFAA reacts with UHP to generate trifluoroperacetic acid, overcoming the electron-withdrawing effect of the Br/Cl atoms.
-
Propagation: Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: TLC (20% EtOAc/Hexanes). The starting material (Rf 0.8, UV active) must be completely consumed. The highly polar N-oxide product remains near the baseline (Rf 0.05).
-
-
Quench: Quench with saturated aqueous Na2S2O3.
-
Self-Validation Checkpoint: A negative KI-starch paper test confirms the safe neutralization of all peroxides before extraction.
-
Protocol B: Regioselective Nitration
-
Preparation: Dissolve the N-oxide intermediate (1.0 eq) in concentrated H2SO4 (5 volumes) at 0°C.
-
Nitronium Generation: Slowly add fuming HNO3 (3.0 eq) dropwise, maintaining internal temperature <10°C. Causality: The N-oxide directs the nitronium ion exclusively to the C4 position, while the halogens sterically shield C2/C6.
-
Thermal Activation: Gradually warm to 90°C and stir for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to deep orange. TLC of a mini-workup aliquot (50% EtOAc/Hexanes) should show a new yellow spot at Rf 0.3.
-
-
Cryogenic Quench (Critical): Pour the hot mixture slowly over vigorously stirred crushed ice (20 volumes). Add more ice continuously to ensure the temperature never exceeds 5°C to prevent SNAr hydrolysis.
-
Isolation: Filter the resulting bright yellow precipitate and wash with cold water until the filtrate is pH neutral.
Protocol C: Chemoselective Deoxygenation
-
Preparation: Dissolve the 4-nitro-N-oxide intermediate (1.0 eq) in anhydrous CHCl₃ (10 volumes) at 0°C.
-
Reagent Addition: Add Phosphorus trichloride (PCl₃) (2.5 eq) dropwise. Causality: Using a solvent rather than neat PCl₃ prevents thermal runaway and suppresses unwanted C2-chlorination.
-
Reaction: Warm to 50°C for 2 hours. Do not exceed 60°C.
-
Self-Validation Checkpoint: The suspension will clarify into a homogeneous solution as the polar N-oxide converts to the less polar target compound. TLC (10% EtOAc/Hexanes) shows the final product at Rf 0.6.
-
-
Workup: Cool to 0°C, quench slowly with ice water, extract with DCM, and concentrate to yield 3-bromo-5-chloro-4-nitropyridine .
References
-
Molport Chemical Database. "3-bromo-5-chloro-4-nitropyridine | 1335057-82-3." Molport. Available at:[Link]
Technical Support Center: Handling & Reactivity of 3-Bromo-5-chloro-4-nitropyridine
Welcome to the Application Scientist Help Desk. As researchers and drug development professionals, you are likely utilizing 3-bromo-5-chloro-4-nitropyridine (CAS 1335057-82-3) as a highly functionalized building block for complex active pharmaceutical ingredients (APIs)[1]. However, its dense array of electron-withdrawing groups makes it notoriously sensitive to pH extremes.
This guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality behind the compound's stability, provide self-validating protocols, and troubleshoot common degradation issues encountered under acidic and basic conditions.
Mechanistic Causality: The "Why" Behind the Reactivity
To master the handling of 3-bromo-5-chloro-4-nitropyridine, you must first understand its electronic topology. The pyridine ring is inherently electron-deficient. This deficiency is supercharged by three substituents:
-
The C4-Nitro Group: A powerful electron-withdrawing group (EWG) via both inductive and resonance effects.
-
The C3-Bromo and C5-Chloro Groups: Halogens that provide immense inductive electron withdrawal and steric shielding.
The Consequence: The C4 position is exceptionally electrophilic. The nitro group, when flanked by these halogens and positioned para to the pyridine nitrogen, acts as a "super" leaving group[2]. In the presence of nucleophiles or bases, the compound undergoes rapid Nucleophilic Aromatic Substitution (SNAr) [3]. Conversely, under acidic conditions, the pyridine nitrogen protonates, lowering the lowest unoccupied molecular orbital (LUMO) energy and making the ring hyper-reactive to any trace water (hydrolysis)[4].
Troubleshooting Guide: Basic Conditions (FAQs)
Q: My 3-bromo-5-chloro-4-nitropyridine degrades instantly when I use NaOH or primary amines as a base. What is happening? A: You are inadvertently triggering an SNAr reaction. Hydroxide ions (OH⁻) or basic amines act as nucleophiles, attacking the highly electrophilic C4 carbon. The reaction forms a Meisenheimer complex, followed by the rapid expulsion of the nitrite ion (NO₂⁻), yielding a 4-pyridinol or 4-aminopyridine derivative[2].
Q: How can I perform a basic deprotonation of a secondary reactant in the same flask without destroying the pyridine ring? A: You must decouple basicity from nucleophilicity. Use strictly anhydrous conditions and employ sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures (-78°C to 0°C). The steric bulk of the C3-Br and C5-Cl atoms will block these bulky bases from attacking the C4 position.
Fig 1. SNAr pathway of 3-bromo-5-chloro-4-nitropyridine under basic conditions.
Troubleshooting Guide: Acidic Conditions (FAQs)
Q: I dissolved the compound in aqueous HCl and heated it to drive a reaction, but I recovered a complex mixture of degraded products. Why? A: Strong Brønsted acids protonate the pyridine nitrogen, forming a pyridinium cation. This positive charge dramatically increases the electron deficiency of the ring. When heated in an aqueous acidic environment, water acts as a nucleophile, attacking the activated ring and hydrolyzing the halogens or the nitro group to form complex pyridinone/pyridinol mixtures[4].
Q: What is the safest way to perform an acidic workup on reactions containing this compound? A: Avoid strong aqueous acids (like HCl or H₂SO₄) entirely. Quench your reactions using mild, buffered acids such as saturated aqueous Ammonium Chloride (NH₄Cl, pH ~5.5) or dilute citric acid at 0°C. This prevents full protonation of the pyridine ring while neutralizing excess base.
Fig 2. Acidic activation and hydrolysis pathway of the pyridine ring.
Quantitative Stability Matrix
To assist in your experimental design, refer to the following stability matrix. This data summarizes the compound's half-life and primary degradation pathways across various pH environments.
| Condition | pH Range | Temp (°C) | Half-life / Stability | Primary Degradation Pathway |
| Strong Aqueous Base (NaOH) | > 12 | 25°C | < 5 minutes | Rapid SNAr (Nitro displacement) |
| Mild Non-Nucleophilic Base (DIPEA) | 9 - 10 | 25°C | Stable (> 24h) | None (Requires strictly anhydrous conditions) |
| Neutral Aqueous (H₂O) | ~ 7 | 25°C | Stable | None |
| Mild Aqueous Acid (NH₄Cl) | 5 - 6 | 25°C | Stable | None |
| Strong Aqueous Acid (HCl) | < 2 | 25°C | Moderate (~ 12h) | Protonation / Slow Hydrolysis |
| Strong Aqueous Acid (HCl) | < 2 | 80°C | < 1 hour | Rapid Hydrolysis to Pyridinol |
Self-Validating Experimental Protocols
Protocol A: Controlled SNAr Displacement of the C4-Nitro Group
If your goal is to intentionally utilize the reactivity of the C4-nitro group to functionalize the pyridine ring, use this self-validating protocol[2].
Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3-bromo-5-chloro-4-nitropyridine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.
-
Cooling: Chill the reaction flask to 0°C using an ice-water bath to control the exothermic formation of the Meisenheimer complex.
-
Nucleophile Addition: Slowly add 1.1 equivalents of your target nucleophile (e.g., a primary amine).
-
Base Addition: Dropwise, add 1.5 equivalents of DIPEA.
-
Self-Validation (TLC Monitoring):
-
Causality Check: Spot the reaction on a silica TLC plate. You should immediately observe the formation of a highly colored (bright yellow/orange) intermediate spot. This is the visual confirmation of the Meisenheimer complex.
-
Completion Check: Over 1-2 hours, the bright intermediate spot will fade, replaced by a UV-active, less polar spot representing the final C4-substituted product.
-
-
Workup: Quench with saturated aqueous NH₄Cl (pH ~5.5) and extract with Ethyl Acetate.
Protocol B: Safe Acidic Quenching Procedure
When 3-bromo-5-chloro-4-nitropyridine is a bystander in a reaction that requires an acidic quench, follow these steps to prevent degradation.
Methodology:
-
Thermal Control: Cool the reaction mixture to exactly 0°C. Causality: Lower temperatures exponentially decrease the rate of nucleophilic attack by water on the protonated pyridine ring.
-
Buffering: Instead of 1M HCl, prepare a saturated solution of aqueous Ammonium Chloride (NH₄Cl).
-
Quenching: Add the NH₄Cl solution dropwise while maintaining vigorous stirring.
-
Extraction: Immediately extract the aqueous layer with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) to partition the pyridine into the organic phase, physically separating it from the acidic aqueous environment.
References
- CymitQuimica Product Data: 3-Bromo-5-chloro-4-nitropyridine Source: CymitQuimica URL
- Source: Organic Letters (ACS Publications)
- Source: DigitalCommons@URI (University of Rhode Island)
- Benchchem Product Catalog: 3-bromo-5-chloro-4-nitropyridine (1335057-82-3)
Sources
troubleshooting failed reactions with 3-bromo-5-chloro-4-nitropyridine
Welcome to the technical support guide for 3-bromo-5-chloro-4-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: From Failed Reactions to Successful Synthesis
This section addresses specific issues you may encounter during your experiments. We focus on the three most common reaction types for this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).
General Reaction Issues
Q1: My reaction has turned dark brown or black immediately after adding the palladium catalyst. Is my reaction failing?
A: Not necessarily. The formation of a dark brown or black precipitate is often indicative of the formation of palladium black (Pd(0) nanoparticles).[1][2] This can happen if the ligand concentration is too low or if the ligand is not effectively stabilizing the soluble Pd(0) catalyst. While some Pd(0) formation is common, rapid and extensive precipitation can lead to a loss of catalytic activity.
Troubleshooting Steps:
-
Verify Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and catalyst system.[3]
-
Use a Pre-formed Catalyst: Consider using a modern, air-stable pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst). These are designed to generate the active LPd(0) species more reliably and can prevent premature catalyst decomposition.[4]
-
Ensure Reagent Purity: Phosphine ligands can be oxidized by trace amounts of air, which inhibits their ability to coordinate to the palladium center.[3] Use fresh ligands or those that have been stored properly under an inert atmosphere.
Q2: Why is proper degassing so critical, and what is the best method?
A: Oxygen is detrimental to many palladium-catalyzed cross-coupling reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also oxidize sensitive phosphine ligands, leading to catalyst deactivation.[3] This results in sluggish or incomplete reactions and can promote side reactions like homocoupling.[3]
Recommended Degassing Methods:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes. This is a common and effective method.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject your sealed reaction flask to at least three cycles of freezing the solvent (in liquid nitrogen), evacuating the headspace under high vacuum, and then thawing.
Caption: A general workflow for troubleshooting failed reactions.
Suzuki-Miyaura Coupling Failures
Q3: I am observing low or no conversion of 3-bromo-5-chloro-4-nitropyridine in my Suzuki coupling. What are the most likely causes?
A: This is a common issue that can usually be traced back to catalyst deactivation, improper base selection, or issues with the boronic acid/ester.
Causality & Troubleshooting Steps:
-
Catalyst System: The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, can make oxidative addition challenging.[1]
-
Base Selection: The base is critical for activating the boronic acid to facilitate transmetalation.[3] Its effectiveness is highly dependent on the solvent.
-
Solution: For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] If you are using an anhydrous solvent system like dioxane or toluene, adding a small amount of water (e.g., 4:1 dioxane:water) can be beneficial for dissolving the base and facilitating the reaction.[1][5]
-
-
Boronic Acid/Ester Stability: Pyridylboronic acids are notoriously unstable and prone to protodeboronation, especially under heating.[2][6]
-
Solution: Use the more stable pinacol ester (Bpin) or MIDA boronate derivatives. If using a boronic acid, ensure it is fresh and of high purity.
-
Q4: My main byproduct is the debrominated starting material (5-chloro-4-nitropyridine). How do I prevent this?
A: Dehalogenation (specifically, debromination) arises from side reactions that introduce a hydride source.
Causality & Troubleshooting Steps:
-
Hydride Source: The hydride can come from amine or alcohol impurities in solvents or from certain bases.[3]
-
Solution: Switch to a non-hydride-donating base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use a high-purity, anhydrous aprotic solvent like dioxane or toluene.[3]
Buchwald-Hartwig Amination Failures
Q5: My Buchwald-Hartwig amination is very slow or has stalled completely. How can I improve it?
A: Stalled reactions are often due to an inappropriate choice of catalyst, base, or solvent, or due to substrate-specific challenges.
Causality & Troubleshooting Steps:
-
Ligand Choice: The C-Cl bond is less reactive than the C-Br bond in palladium catalysis. While the C-Br at position 3 is the more likely site for oxidative addition, a robust catalyst is needed.
-
Solution: Employ modern, sterically hindered biarylphosphine ligands like BrettPhos or RuPhos. These ligands are designed to promote both oxidative addition and the difficult reductive elimination step.
-
-
Base Strength & Solubility: A strong, non-nucleophilic base is required to deprotonate the amine for coordination to the palladium center.[7]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
-
Solution: Toluene and 1,4-dioxane are commonly used.[9] If solubility of your amine or base is an issue, consider a more polar aprotic solvent, but be aware this can change the reaction profile.
-
Q6: I am seeing byproducts and suspect the nitro group is reacting. Is this possible?
A: Yes, this is a valid concern. The nitro group is a strong electron-withdrawing group and can be sensitive to certain reaction conditions. While it is generally stable under Buchwald-Hartwig conditions, strong bases like KOtBu can sometimes be incompatible with nitro groups, potentially leading to side reactions.[8] Additionally, some palladium catalysts can reduce nitro groups, though this is less common with modern ligands.
Troubleshooting Steps:
-
Use a Weaker Base: If you suspect nitro group incompatibility, try switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃. This may require higher temperatures or longer reaction times.[8]
-
Monitor Temperature: Avoid excessive temperatures, which can promote decomposition and side reactions.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Issues
Q7: My SNAr reaction with a nucleophile (e.g., an alkoxide or amine) is not working. I thought the nitro group would activate the ring.
A: You are correct; the nitro group is a powerful activating group for SNAr.[10][11] It stabilizes the negative charge of the intermediate Meisenheimer complex.[11] However, the position of the leaving group relative to the nitro group is critical. For maximum activation, the leaving group should be ortho or para to the electron-withdrawing group.
In 3-bromo-5-chloro-4-nitropyridine, both the bromine (at C3) and the chlorine (at C5) are meta to the nitro group (at C4). This provides significantly less activation than an ortho/para relationship, making SNAr reactions more difficult.[12]
Troubleshooting Steps:
-
Increase Reaction Severity: You will likely need more forcing conditions. Increase the temperature significantly (e.g., >100 °C) and use a strong base.
-
Use a Polar Aprotic Solvent: Solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation of the base, freeing the nucleophile to be more reactive.
-
Consider the Nucleophile: A stronger, less-hindered nucleophile will be more effective.
Q8: I isolated a product, but my NMR data suggests the nitro group has migrated. Is this a known phenomenon?
A: Yes, nitro-group migration in halonitropyridine systems has been reported.[13] In the reaction of 3-bromo-4-nitropyridine with amines in polar aprotic solvents like DMSO, an unexpected product resulting from nitro-group migration from the 4-position to the 3-position was observed as the major product.[13]
Implications & Verification:
-
Mechanism: This rearrangement complicates the expected outcome of SNAr reactions. The mechanism is distinct from simple substitution.
-
Characterization: If your product has an unexpected substitution pattern, careful 2D NMR analysis (NOESY, HMBC) is essential to confirm the structure and determine if a rearrangement has occurred.[13]
-
Control: The solvent and base system can influence the product distribution. Running the reaction in a less polar solvent like THF may favor the expected direct substitution product over the migrated one.[13]
Frequently Asked Questions (FAQs)
Q: What is the relative reactivity of the C-Br versus the C-Cl bond in cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4] Therefore, the C-Br bond at position 3 is significantly more reactive and will preferentially undergo oxidative addition over the C-Cl bond at position 5 under carefully controlled conditions. This allows for selective functionalization at the 3-position.
Q: How should I handle and store 3-bromo-5-chloro-4-nitropyridine?
A: This compound should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. It is a solid that should be stored in a cool, dry place, sealed in its container.[14]
Q: What is the best way to purify my final product away from palladium residues?
A: Removing palladium residues is crucial, especially in pharmaceutical development.
-
Filtration: After the reaction, filtering the crude mixture through a pad of Celite can remove precipitated palladium black.[15]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium N-acetylcysteine can help extract palladium salts.
-
Silica Gel Chromatography: Standard column chromatography is often effective. However, some palladium complexes can co-elute with the product.
-
Specialized Scavengers: For very low palladium limits, commercially available palladium scavengers (resins or silicas functionalized with thiol or amine groups) can be used.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add 3-bromo-5-chloro-4-nitropyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% Pd; SPhos, 4.5 mol%).[16]
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LCMS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add 3-bromo-5-chloro-4-nitropyridine (1.0 equiv) and the amine (1.2 equiv) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LCMS.
-
Upon completion, cool the reaction, filter through Celite to remove catalyst residues, and concentrate.[15]
-
Purify via standard methods (chromatography, crystallization).
Appendix B: Data Tables
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | SPhos (4.5%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | BrettPhos Pd G3 (2%) | - | NaOtBu (1.4) | Toluene | 90-110 |
| SNAr | N/A | N/A | K₂CO₃ or Et₃N (2-3) | DMSO or DMF | 100-140 |
References
- Reddit. (2018, September 6).
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- WordPress.
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem.
- Chemistry LibreTexts. (2023, June 30).
- WuXi AppTec. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
- CymitQuimica. CAS 1072141-30-0: 4-Bromo-3-chloro-5-nitropyridine.
- Wikipedia.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
- ResearchGate. Nitropyridines, Their Synthesis and Reactions.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- PubChem. 3-bromo-4-chloro-5-nitropyridine.
- Google Patents.
- Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.
- PMC. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Benchchem. Reactivity of the nitro group on a pyridine ring.
- Wikipedia.
- Fluorochem. 3-Bromo-4-chloro-5-nitropyridine (CAS 31872-63-6).
- AChemBlock. 3-Bromo-4-chloro-5-nitropyridine 97.00% | CAS: 31872-63-6.
- PMC. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
- Reddit. (2012, July 4). Suzuki coupling help.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Wiley Online Library. (2020, November 17).
- ResearchGate. Nitropyridines: Synthesis and reactions.
- Alfa Chemistry. (2024, October 11). Buchwald-Hartwig Coupling.
- Stanford University. (2014, February 6). The Suzuki Reaction.
- University of Oslo.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2025, August 20). 3.
- CORA. (2017, April 10).
- Organic Syntheses. 2,3-diaminopyridine.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 [m.chemicalbook.com]
- 15. organic-synthesis.com [organic-synthesis.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
managing impurities in 3-bromo-5-chloro-4-nitropyridine reactions
Welcome to the Technical Support Center for 3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3). As a highly functionalized, electron-deficient heterocyclic building block, this scaffold presents unique opportunities for sequential functionalization[1]. However, the presence of three distinct electron-withdrawing groups (bromo, chloro, and nitro) creates a complex reactivity landscape where chemoselectivity is the primary challenge[2].
This guide is designed for synthesis chemists and drug development professionals. It bypasses basic characterization to focus strictly on the mechanistic causality of impurity formation and provides self-validating protocols to ensure reaction success.
Part 1: Navigating Chemoselectivity (The Reactivity Hierarchy)
To successfully manipulate 3-bromo-5-chloro-4-nitropyridine, you must understand its inherent electronic hierarchy. The pyridine nitrogen acts as a powerful electron sink. Because the C4-nitro group is para to this nitrogen, the C4 position is exceptionally electrophilic. Furthermore, the adjacent C3-Br and C5-Cl atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the nitro group an outstanding leaving group (as a nitrite ion) under nucleophilic attack[3].
Caption: Reactivity map of 3-bromo-5-chloro-4-nitropyridine highlighting chemoselective pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: During the reduction of the nitro group to an amine, I am observing significant loss of the bromine atom (hydrodehalogenation). Why is this happening, and how do I prevent it? Causality: If you are using standard catalytic hydrogenation (e.g., Pd/C with H₂), the palladium surface not only reduces the nitro group but also readily inserts into the highly polarized C3-Br bond via oxidative addition. Subsequent hydrogenolysis cleaves the bromine, replacing it with a proton[4]. Solution: You must switch from a surface-catalysis mechanism to a Single Electron Transfer (SET) mechanism. Using Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Zinc in Acetic Acid selectively reduces the nitro group via SET, physically preventing the cleavage of the C-Br bond[4].
Caption: Mechanistic divergence in nitro reduction causing hydrodehalogenation vs. chemoselective conversion.
Q2: I attempted an SNAr reaction with a primary amine to displace the C5-chlorine, but NMR shows I displaced the C4-nitro group instead. How do I force halogen displacement? Causality: In polyhalogenated nitropyridines, the conventional leaving group hierarchy (F > Cl > Br) is overridden by the extreme electrophilicity of the C4 position[3]. The nitro group leaves as a highly stable nitrite ion. Solution: Direct SNAr displacement of the halogens in the presence of the C4-nitro group is thermodynamically unfavorable. You must first reduce the nitro group to an amine (which acts as an electron-donating group, deactivating C4), and then perform a Buchwald-Hartwig cross-coupling or high-temperature SNAr to functionalize the C3 or C5 positions.
Part 3: Quantitative Data & Reagent Selection
To minimize impurity profiles, adhere to the following reagent selection matrix when planning your synthetic routes.
| Transformation | Recommended Reagent System | Target Site | Major Impurity Risk | Mechanistic Rationale |
| Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O (80°C) | C4-NO₂ → C4-NH₂ | Unreacted starting material | SET mechanism avoids oxidative addition into C-Br/C-Cl bonds. |
| Nitro Reduction (Alt) | Pt(S)/C, H₂, EtOAc | C4-NO₂ → C4-NH₂ | Hydrodehalogenation (<5%) | Sulfided platinum poisons the catalyst against dehalogenation while permitting nitro reduction. |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | C3-Br → C3-Aryl | Homocoupling, C5-Cl coupling | Pd(0) undergoes oxidative addition at the weaker C-Br bond faster than C-Cl. |
| SNAr Amination | Amine (1.1 eq), DIPEA, THF (0°C) | C4-NO₂ → C4-NR₂ | Bis-amination | Nucleophilic attack is strictly directed to the highly activated para position. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation)
Objective: Reduce 3-bromo-5-chloro-4-nitropyridine to 3-bromo-5-chloro-4-aminopyridine without cleaving the halogens.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 325 mesh, 5.0 equiv).
-
Reaction: Heat the vigorously stirred mixture to 80°C.
-
Validation Checkpoint 1 (Visual): Within 15-30 minutes, the reaction mixture must transition from a yellow suspension to a dense, dark brown/black slurry. This visual cue confirms the oxidation of Fe(0) to Fe(II)/Fe(III) oxides, validating that the Single Electron Transfer (SET) mechanism is actively reducing the nitro group.
-
Validation Checkpoint 2 (Analytical): Pull an aliquot, filter through a micro-syringe, and analyze via LC-MS.
-
Success: You will observe a mass shift of exactly -30 Da (Loss of NO₂ [46 Da], gain of NH₂ [16 Da]).
-
Failure (Hydrodehalogenation): If you observe a mass shift of -108 Da , the C-Br bond has been cleaved. Stop the reaction immediately; ensure your iron powder is not contaminated with catalytic transition metals.
-
-
Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove iron oxides, and wash the cake generously with Ethyl Acetate. Concentrate the filtrate, extract with EtOAc/Water, dry over Na₂SO₄, and evaporate to yield the chemoselectively reduced amine.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C3
Objective: Selectively couple an aryl boronic acid at the C3-bromine position, leaving the C5-chlorine and C4-nitro groups intact.
-
Setup: Charge a Schlenk flask with 3-bromo-5-chloro-4-nitropyridine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degassing (Critical): Evacuate and backfill the flask with Argon three times. Causality: Trace oxygen promotes homocoupling of the boronic acid and accelerates degradation of the electron-deficient palladium intermediate.
-
Solvent Addition: Add degassed 1,4-Dioxane and a degassed 2M aqueous solution of K₂CO₃ (2.0 equiv).
-
Reaction: Heat to 60°C. Do not exceed 60°C, as higher temperatures will provide the activation energy required for the undesired oxidative addition into the C5-Cl bond.
-
Validation Checkpoint (Analytical): Monitor via LC-MS after 2 hours. Analyze the isotopic distribution pattern of the product peak.
-
Success: The product mass spectrum must display a 3:1 isotopic ratio (M / M+2), which is the distinct signature of a single retained Chlorine atom. This proves the Bromine was successfully and selectively displaced.
-
Failure: If the product shows a 1:1 isotopic ratio, the reaction occurred at the wrong site (displacing Cl instead of Br), indicating your catalyst/ligand system is improperly tuned.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Sources
Technical Support Center: 3-Bromo-5-chloro-4-nitropyridine Handling & Troubleshooting
Welcome to the Technical Support Center for 3-Bromo-5-chloro-4-nitropyridine . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical heterocyclic reactivity and practical laboratory execution. Due to the highly functionalized, electron-deficient nature of this building block, strict adherence to specialized handling protocols is required to maintain molecular integrity and ensure your safety.
Part 1: Core Properties & Hazard Profile
Before designing any experimental workflow, it is critical to understand the quantitative baseline and hazard classifications of the material [1].
| Property | Value / Classification |
| Chemical Name | 3-Bromo-5-chloro-4-nitropyridine |
| CAS Number | 1335057-82-3 |
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 g/mol |
| Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H336 |
| Optimal Storage | 2-8°C, dark, inert atmosphere |
Part 2: Safe Handling & Storage Protocols
The pyridine ring in this compound is exceptionally electron-deficient due to the combined inductive and resonance effects of the C4-nitro group, C5-chlorine, and C3-bromine. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) and sensitive to ambient moisture [2].
Step-by-Step Storage Methodology
-
Temperature Control: Store strictly at 2-8°C.
-
Causality: Thermal energy accelerates the degradation of the nitro group and increases the likelihood of spontaneous dimerization or decomposition.
-
-
Atmospheric Control: Maintain under an Argon or Nitrogen blanket.
-
Causality: The electron-deficient ring is highly susceptible to nucleophilic attack by atmospheric moisture (hydrolysis), which displaces the halogens to form pyridinols.
-
-
Light Protection: Store in amber vials.
-
Causality: Nitroaromatics are photochemically active and can undergo UV-catalyzed radical reactions.
-
Step-by-Step Dispensing Workflow
-
Equilibration: Remove the sealed vial from cold storage and place it in a desiccator for 30 minutes.
-
Self-Validating Step: Observe the vial. If condensation forms on the exterior, the internal temperature has not yet reached ambient. Opening it now will introduce moisture and ruin the batch. Wait until no condensation forms.
-
-
Dispensing: Perform all transfers inside a certified chemical fume hood using anti-static spatulas.
-
Visual QC: Observe the solid before weighing.
-
Self-Validating Step: A pale yellow powder indicates an intact product. If the solid appears dark brown or sticky, photochemical or hydrolytic degradation has occurred. Do not use.
-
Figure 1: End-to-end safe handling and validation workflow for 3-bromo-5-chloro-4-nitropyridine.
Part 3: Troubleshooting Guides & FAQs
Q1: My reaction yields a complex mixture of regioisomers instead of the targeted mono-substituted product. What is the mechanistic cause? A: 3-bromo-5-chloro-4-nitropyridine possesses three highly activated electrophilic sites (C3, C4, C5). The strongly electron-withdrawing C4-nitro group activates both the C3-bromo and C5-chloro positions toward SNAr.
-
Troubleshooting: To achieve regioselectivity, you must exploit the differential leaving group abilities (Br > Cl) and steric environments. Drop the reaction temperature to -78°C and use exactly 1.0 equivalent of your nucleophile. Monitor via LC-MS; if over-substitution occurs, switch to a less polar solvent (e.g., toluene instead of DMF) to decelerate the reaction kinetics.
Q2: I accidentally left the reagent on the benchtop overnight. Is it still viable? A: It is highly compromised. Exposure to ambient humidity and light accelerates hydrolysis and photodecomposition [3].
-
Troubleshooting: Before proceeding, run a 1H-NMR (in CDCl3).
-
Self-Validating Check: The intact molecule should show two distinct aromatic singlets (C2-H and C6-H). If you observe a proliferation of peaks in the aromatic region (7.0 - 9.0 ppm) or a broad downfield peak indicative of a hydroxyl group, the halogens have been displaced by water. Discard the batch.
Q3: What are the specific safety risks when handling this compound, and how do I mitigate them? A: According to standardized hazard classifications, halogenated nitropyridines are Acute Toxins (Oral/Dermal/Inhalation) and severe skin/eye irritants [1]. The nitro group can also act as a skin sensitizer.
-
Troubleshooting: Double-glove with nitrile. If a spill occurs inside the hood, do not use water, as it facilitates the spread of the compound and initiates rapid hydrolysis. Cover the spill with dry sand or diatomaceous earth, sweep with non-sparking tools, and dispose of it in a dedicated halogenated organic waste container [2].
Q4: My stock solution immediately turned deep red upon adding the solvent. What happened? A: This is a classic indicator of solvent contamination.
-
Self-Validating Check: A pale yellow solution indicates intact 3-bromo-5-chloro-4-nitropyridine. If the solution rapidly turns deep orange or red upon dissolution, this validates that an unwanted nucleophilic attack has occurred, likely due to wet or amine-contaminated solvent (e.g., degraded DMF containing dimethylamine). Discard the solution immediately and use freshly distilled, anhydrous solvent.
Figure 2: Nucleophilic Aromatic Substitution (SNAr) vulnerability pathway.
References
-
NextSDS. "4-bromo-2-chloro-5-nitropyridine — Chemical Substance Information." NextSDS Database. URL: [Link]
preventing degradation of 3-bromo-5-chloro-4-nitropyridine during storage
Welcome to the Technical Support Center for highly functionalized pyridine derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter reproducibility issues when working with electron-deficient heterocycles.
3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) is a powerful, highly electrophilic scaffold used extensively in cross-coupling and medicinal chemistry [1]. However, its reactivity is a double-edged sword. The strongly electron-withdrawing nitro group at the C4 position, flanked by halogens, renders the pyridine ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and photolytic degradation [2, 3].
This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure your compound remains intact.
Part 1: Quantitative Data & Physicochemical Profile
To establish a baseline for quality control, compare your batch against the standardized physicochemical properties below. Deviations in appearance or solubility are primary indicators of degradation.
| Property | Value / Specification |
| Chemical Name | 3-Bromo-5-chloro-4-nitropyridine |
| CAS Number | 1335057-82-3 |
| Molecular Formula | C5H2BrClN2O2 |
| Molecular Weight | 237.44 g/mol |
| Appearance (Pure) | Pale yellow to off-white solid |
| Appearance (Degraded) | Dark yellow, brown, or tarry solid |
| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr) |
| Optimal Storage Temp | -20°C (Freezer) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light Sensitivity | High (Requires amber vials) |
Part 2: Troubleshooting FAQs
Q1: Why did my batch of 3-bromo-5-chloro-4-nitropyridine turn from a pale solid to a dark brown paste over time? A1: Causality: This discoloration is the macroscopic manifestation of two concurrent degradation pathways: hydrolysis and photolysis. The C4-nitro group heavily depletes electron density from the ring [4]. When exposed to ambient moisture, water acts as a nucleophile, initiating an SNAr reaction that displaces either the nitro group or the halogens to form pyridinols. Concurrently, UV/visible light induces a nitro-to-nitrite photochemical rearrangement, generating reactive radical species that polymerize into dark, tarry impurities. Action: Always handle the compound under low-light conditions and store it strictly in amber vials.
Q2: Can I store this compound in a stock solution (e.g., DMSO or Methanol) for extended periods? A2: Causality: No. Storing highly electrophilic nitropyridines in nucleophilic or hygroscopic solvents accelerates degradation [5]. Methanol can directly attack the activated ring via SNAr, forming methoxypyridine derivatives. DMSO is highly hygroscopic; every time the vial is opened, it absorbs atmospheric water, which then hydrolyzes the compound in solution. Action: Store as a dry powder. If a stock solution is strictly necessary for an immediate workflow, use anhydrous, amine-free solvents (like dry DCM or THF), aliquot for single use, and freeze at -80°C.
Q3: How do I validate the integrity of the compound before starting a critical cross-coupling synthesis? A3: Causality: Degradation products (like pyridinols) can poison palladium catalysts or consume precious reagents. Action: Perform a quick 1 H-NMR in CDCl 3 . Because the C3 (bromo) and C5 (chloro) substituents are different, the molecule is asymmetric. Pure 3-bromo-5-chloro-4-nitropyridine will show two distinct, sharp singlets (or finely split doublets) in the aromatic region corresponding to the C2 and C6 protons. Degradation via hydrolysis will shift these peaks and introduce new signals, indicating a loss of structural integrity.
Part 3: Visualizing the Science
To better understand the risks and mitigation strategies, review the mechanistic and workflow diagrams below.
Fig 1. Primary degradation pathways of 3-bromo-5-chloro-4-nitropyridine via SNAr and photolysis.
Fig 2. Step-by-step optimized storage workflow to prevent compound degradation.
Part 4: Experimental Protocol
Self-Validating Handling and Aliquoting of Halonitropyridines Objective: Prevent atmospheric moisture and light from initiating SNAr hydrolysis and photolysis during routine laboratory use.
-
Step 1: Thermal Equilibration. Before opening a newly received or stored batch, allow the sealed container to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder, initiating hydrolysis.
-
-
Step 2: Inert Transfer. Move the equilibrated vial into a glovebox or a controlled environment purged with dry Argon or Nitrogen.
-
Causality: Argon displaces oxygen and moisture, completely preventing nucleophilic attack by H 2 O.
-
-
Step 3: Aliquoting. Weigh the required amounts into pre-dried, amber-glass vials.
-
Causality: Amber glass blocks the specific UV/Vis wavelengths that trigger nitro-nitrite photochemical rearrangements.
-
-
Step 4: Sealing. Cap the vials with PTFE-lined septa and wrap the exterior seal tightly with Parafilm.
-
Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard rubber or silicone, which can outgas or permit moisture ingress over time.
-
-
Step 5: Storage & Validation. Store the sealed aliquots at -20°C. Validate the stock integrity via 1 H-NMR every 3-6 months. If the baseline C2/C6 proton singlets show unexpected splitting or shifting, discard the aliquot.
References
-
CAS 1335057-82-3: 3-Bromo-5-cloro-4-nitropiridina - CymitQuimica.1
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. 2
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines - ACS Publications. 3
-
1-(6-Nitropyridin-3-yl)piperazine | 775288-71-6 - Benchchem. 4
-
Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - NIH/PMC. 5
Sources
mass spectrometry data for 3-bromo-5-chloro-4-nitropyridine
Title: Comprehensive Mass Spectrometry Guide: 3-Bromo-5-chloro-4-nitropyridine vs. Halogenated Alternatives
Executive Summary
The compound 3-bromo-5-chloro-4-nitropyridine (CAS 1335057-82-3) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Unlike symmetrically substituted analogs, its asymmetric halogenation provides orthogonal reactivity, enabling highly selective, sequential cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr) reactions.
However, the very features that make this molecule synthetically valuable—the strongly electron-withdrawing nitro group and multiple halogens—present unique challenges for mass spectrometric (MS) characterization. This guide objectively compares the analytical performance of different MS ionization techniques (EI vs. ESI vs. APCI) for 3-bromo-5-chloro-4-nitropyridine and benchmarks its spectral data against alternative symmetric scaffolds.
Mechanistic Principles of Ionization & Fragmentation
As a Senior Application Scientist, I frequently observe laboratories struggling to obtain high-quality MS data for polyhalogenated nitropyridines. The root cause invariably lies in a misunderstanding of the molecule's electronic environment.
Electrospray Ionization (ESI) Challenges: The basicity of the pyridine nitrogen is drastically reduced by the inductive electron withdrawal of the chlorine and bromine atoms, compounded by the strong resonance withdrawal of the para-nitro group.
-
Causality: Because protonation is highly disfavored, positive-ion mode (ESI+) often yields negligible signal-to-noise ratios. To achieve robust detection, analysts must pivot to negative-ion mode (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) , which efficiently captures the electron-deficient molecule as a radical anion [M]⁻• or a deprotonated species[M-H]⁻. Automated LC-MS monitoring of halonitropyridine reactions heavily relies on these optimized soft ionization methods[2].
Electron Ionization (EI) Dynamics: Under hard ionization (EI, 70 eV), the molecule shatters, providing rich structural information. The fragmentation is primarily driven by the instability of the nitro group on the electron-deficient ring[3]. The initial ionization event yields a molecular ion (M⁺•), which rapidly expels NO₂ (-46 Da) or NO (-30 Da). Subsequent fragmentation involves the sequential loss of the halogen radicals, culminating in the cleavage of the pyridine ring[4].
Figure 1: Principal Electron Ionization (EI) fragmentation pathways for 3-bromo-5-chloro-4-nitropyridine.
Comparative Data Analysis: Isotopic Signatures
The most diagnostic feature of 3-bromo-5-chloro-4-nitropyridine is its isotopic cluster. Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio.
When combined in a single molecule, the resulting isotopic pattern for the molecular ion cluster (M : M+2 : M+4) is approximately 3:4:1 . Crucially, this means the base peak of the intact molecular ion cluster is the M+2 peak (m/z 238), not the monoisotopic M peak (m/z 236).
Below is an objective comparison of 3-bromo-5-chloro-4-nitropyridine against its symmetric alternatives, detailing how mass spectrometry dictates synthetic selection.
| Compound | Exact Mass (Monoisotopic) | Isotopic Ratio (M : M+2 : M+4) | Base Peak of Cluster | Synthetic Utility & MS Considerations |
| 3-Bromo-5-chloro-4-nitropyridine | 235.90 | ~ 3 : 4 : 1 | M+2 | Optimal: Orthogonal reactivity allows stepwise functionalization. The unique 3:4:1 MS signature makes product tracking unambiguous. |
| 3,5-Dichloro-4-nitropyridine | 191.95 | ~ 9 : 6 : 1 | M | Alternative: Cheaper, but requires harsher conditions for cross-coupling. MS tracking relies on the dominant monoisotopic mass. |
| 3,5-Dibromo-4-nitropyridine | 281.85 | ~ 1 : 2 : 1 | M+2 | Alternative: Highly reactive, but prone to over-reaction (double substitution). The 1:2:1 MS triplet is distinct but lacks halogen differentiation. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven choice and a validation checkpoint to prevent false positives.
Protocol A: GC-MS (Electron Ionization) Workflow
Best for structural elucidation and confirming halogen presence.
-
System Suitability Test (SST): Prior to sample analysis, inject Perfluorotributylamine (PFTBA). Verify that the mass analyzer achieves baseline resolution between m/z 69, 219, and 502, ensuring the quadrupole can accurately resolve the complex M/M+2/M+4 isotopic clusters.
-
Sample Preparation: Dissolve 1.0 mg of 3-bromo-5-chloro-4-nitropyridine in 1.0 mL of GC-grade ethyl acetate.
-
Causality: Methanol or ethanol must be strictly avoided. The highly electron-deficient pyridine ring is susceptible to SNAr reactions with nucleophilic alcohols in the injection port, which would artificially generate alkoxypyridine artifacts.
-
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.
-
Data Acquisition: Operate the MS in EI mode at 70 eV. Set the scan range from m/z 50 to 350.
-
Validation Checkpoint: Before analyzing the fragmentation, isolate the molecular ion cluster at m/z 236, 238, and 240. If the relative abundance does not match the theoretical 3:4:1 ratio, the system is either experiencing space-charge effects (detector saturation) or the compound has degraded.
Protocol B: LC-MS (APCI / ESI-) Workflow
Best for reaction monitoring and trace analysis in complex matrices.
-
Ion Source Optimization: Configure the mass spectrometer for Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization in negative mode (ESI-).
-
Mobile Phase Selection: Utilize a gradient of Water and Acetonitrile containing 0.1% Formic Acid.
-
Causality: While formic acid is typically used to promote protonation in ESI+, here it serves to maintain sharp chromatographic peak shape for the pyridine derivative, while APCI relies on the corona discharge to generate the radical anion regardless of mobile phase pH.
-
-
Validation Checkpoint: Cross-reference the Total Ion Chromatogram (TIC) with a Photodiode Array (PDA) detector set to 254 nm. The MS peak corresponding to [M]⁻• or [M-H]⁻ must perfectly co-elute with the primary UV peak to confirm that the MS signal represents the bulk material and not a highly ionizable trace impurity.
Figure 2: Analytical workflow for selecting the optimal mass spectrometry technique.
References
- CymitQuimica. "CAS 1335057-82-3: 3-Bromo-5-cloro-4-nitropiridina." CymitQuimica Product Catalog.
- Benchchem. "Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives." Benchchem Technical Guides, 2025.
- AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles." Journal of Physical and Chemical Reference Data, 2024.
- National Institutes of Health (PMC). "Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform." PMC Archives, 2022.
Sources
Orthogonal Reactivity in Heterocyclic Scaffolds: Bromine vs. Chlorine in 3-Bromo-5-chloro-4-nitropyridine
Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the site-selective functionalization of 3-bromo-5-chloro-4-nitropyridine, providing mechanistic insights and validated experimental protocols for orthogonal derivatization.
Introduction to the Scaffold
In advanced drug discovery, polyhalogenated heterocycles are highly prized for their ability to undergo sequential, site-selective modifications. 3-Bromo-5-chloro-4-nitropyridine (CAS 1335057-82-3) represents a premier scaffold in this domain[1]. It possesses three distinct handles for diversification: a nitro group at C4, a bromine atom at C3, and a chlorine atom at C5.
The strategic value of this molecule lies in the orthogonal reactivity of its two halogens. By understanding the divergent mechanistic drivers of these positions, chemists can selectively functionalize either the C3 or C5 position with absolute precision, avoiding complex mixtures and minimizing waste.
Mechanistic Causality: Divergent Reactivity Drivers
As a Senior Application Scientist, I approach scaffold functionalization not as a series of trial-and-error experiments, but as a predictable manipulation of electronic and thermodynamic properties. The chemoselectivity between the C3-bromine and C5-chlorine is governed by two entirely different mechanistic pathways:
Nucleophilic Aromatic Substitution (SNAr) at C5
The strongly electron-withdrawing nitro group at C4 activates both the C3 and C5 positions for SNAr. However, the rate-determining step in SNAr is the nucleophilic attack to form the anionic Meisenheimer intermediate. Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull, stabilizing the developing negative charge in the transition state far more effectively[2]. Consequently, the relative reactivity of halogens in SNAr is F > Cl > Br > I . Under kinetic control, nucleophiles will preferentially displace the C5-chlorine .
Palladium-Catalyzed Cross-Coupling at C3
Conversely, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are dictated by the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is governed by the bond dissociation energy (BDE)[3]. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Therefore, oxidative addition occurs preferentially at the C3-bromine position, allowing for selective arylation or amination while leaving the C5-chlorine intact.
Mechanistic divergence comparing SNAr and oxidative addition transition states.
Comparative Reactivity Profile
To facilitate rapid decision-making at the bench, the quantitative and qualitative differences between the two reactive sites are summarized below:
| Property / Reaction Parameter | C5-Chlorine | C3-Bromine |
| Primary Reactivity Mode | Nucleophilic Aromatic Substitution (SNAr) | Pd-Catalyzed Cross-Coupling |
| Governing Physical Factor | Electronegativity (Transition State Stabilization) | Bond Dissociation Energy (BDE) |
| Relative SNAr Rate | Fast (Primary site of nucleophilic attack) | Slow (Secondary site of attack) |
| Relative Pd-Oxidative Addition | Slow (Requires highly activated ligands) | Fast (Primary site of metal insertion) |
| Optimal Reaction Temperature | 0 °C to 20 °C (Kinetic Control) | 60 °C to 80 °C (Thermodynamic Activation) |
| Isotopic Signature if Retained | 3:1 ratio (M : M+2) in Mass Spectrometry | 1:1 ratio (M : M+2) in Mass Spectrometry |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By leveraging the natural isotopic distribution of halogens, chemists can instantly verify the regioselectivity of their reactions without requiring complex 2D-NMR analysis.
Orthogonal functionalization pathways of 3-bromo-5-chloro-4-nitropyridine.
Protocol A: Site-Selective SNAr Targeting C5-Chlorine
Objective: Synthesize 3-bromo-5-morpholino-4-nitropyridine.
-
Preparation: In an oven-dried flask, dissolve 3-bromo-5-chloro-4-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M).
-
Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by morpholine (1.1 equiv) dropwise at 0 °C.
-
Reaction Causality: Allow the mixture to warm to room temperature (20 °C) and stir for 2 hours. Expert Insight: Maintaining a strict 20 °C limit ensures kinetic control. Elevated temperatures provide enough energy to overcome the higher activation barrier of the C3-bromine, leading to unwanted bis-substitution.
-
Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validating Check: Analyze the crude mixture via LC-MS. The presence of a 1:1 isotopic pattern (M / M+2 peaks of equal intensity) in the product mass spectrum confirms the retention of the ^79Br/^81Br atom, validating that substitution occurred exclusively at the C5-chlorine position.
Protocol B: Site-Selective Suzuki-Miyaura Coupling Targeting C3-Bromine
Objective: Synthesize 3-phenyl-5-chloro-4-nitropyridine.
-
Preparation: In a Schlenk flask, combine 3-bromo-5-chloro-4-nitropyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M). Degas the solution by sparging with argon for 15 minutes to prevent catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Expert Insight: The bidentate dppf ligand supports efficient oxidative addition into the weaker C–Br bond while remaining sterically and electronically tuned to resist insertion into the more inert C–Cl bond.
-
Reaction: Heat the mixture to 80 °C for 6 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography.
-
Self-Validating Check: Analyze the isolated product via LC-MS. A characteristic 3:1 isotopic pattern (M / M+2 peaks at 75% and 25% relative abundance) confirms the retention of the ^35Cl/^37Cl atom, proving that the cross-coupling was strictly site-selective for the C3-bromine.
References
-
National Institutes of Health (PMC). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides. URL:[Link]
-
Journal of the American Chemical Society. Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. URL:[Link]
Sources
Strategic Alternatives to 3-Bromo-5-chloro-4-nitropyridine in Complex Heterocycle Synthesis
For drug development professionals and synthetic chemists, the pyridine core remains one of the most privileged scaffolds in medicinal chemistry. When designing complex, multi-substituted kinase inhibitors or receptor modulators, 3-bromo-5-chloro-4-nitropyridine [1] has historically served as a premier building block. Its value lies in its perfect orthogonal reactivity: the C-Br bond undergoes rapid palladium-catalyzed cross-coupling, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amine, and the C-Cl bond is reserved for late-stage functionalization.
However, this scaffold presents significant challenges. It is highly expensive, its synthesis is low-yielding, and the mandatory late-stage reduction of the nitro group often exhibits poor chemoselectivity—potentially destroying sensitive alkenes, alkynes, or easily reducible heterocycles elsewhere in the molecule.
This guide objectively compares the performance, cost-efficiency, and mechanistic behavior of three highly effective alternatives: 3,5-Dibromo-4-nitropyridine , 4-Amino-3-bromo-5-chloropyridine , and 3,5-Dichloro-4-nitropyridine .
Mechanistic Basis for Scaffold Selection
The utility of halogenated nitropyridines is governed by the thermodynamics of oxidative addition and the electronics of the pyridine ring. The bond dissociation energy (BDE) of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). In a standard Suzuki-Miyaura or Buchwald-Hartwig reaction, a Pd(0) catalyst will selectively insert into the C-Br bond at room temperature to 60 °C, leaving the C-Cl bond intact.
When transitioning away from 3-bromo-5-chloro-4-nitropyridine, you must choose between maintaining this halogen orthogonality (using a pre-reduced scaffold) or exploiting statistical symmetry (using a di-bromo or di-chloro scaffold).
Divergent synthetic workflows based on scaffold selection and inherent reactivity.
Alternative Profiles & Experimental Methodologies
Alternative A: 3,5-Dibromo-4-nitropyridine (The Symmetrical Workhorse)
CAS Number: 121263-11-4 [2] Best For: Cost-sensitive early discovery phases and symmetrical target molecules.
Performance Analysis: Because both halogens are identical, this scaffold lacks intrinsic orthogonality. However, the strong electron-withdrawing nature of the nitro group highly activates the ring. Once the first bromine is replaced by an electron-donating aryl or alkyl group via cross-coupling, the electron density of the pyridine ring increases. This subtly deactivates the second C-Br bond toward further oxidative addition, allowing for statistically controlled mono-coupling if the stoichiometry and temperature are strictly managed.
Self-Validating Protocol: Controlled Mono-Suzuki-Miyaura Coupling Causality Focus: To prevent bis-coupling, the boronic acid is used as the limiting reagent (0.95 eq), and a mild base (Na₂CO₃) is utilized at a moderate temperature to slow the reaction rate of the second insertion.
-
Setup: Charge a dry flask with 3,5-dibromo-4-nitropyridine (1.0 equiv, 10 mmol) and arylboronic acid (0.95 equiv, 9.5 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and anhydrous Na₂CO₃ (2.0 equiv, 20 mmol).
-
Solvent: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
-
Reaction: Heat to 60 °C under N₂ for 4 hours. Monitor strictly by LC-MS; terminate the reaction when the boronic acid is consumed, even if starting material remains.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient). Unreacted starting material can be recovered.
Alternative B: 4-Amino-3-bromo-5-chloropyridine (The Pre-Reduced Scaffold)
CAS Number: 159783-78-5 [3] Best For: Late-stage functionalization where nitro reduction would cause off-target degradation.
Performance Analysis: Nitroaromatics pose significant explosion hazards upon scale-up and require harsh reducing conditions (e.g., Fe/HCl, or H₂/Pd-C) that can reduce alkynes, alkenes, or benzyl ethers. By starting with the pre-reduced 4-amino derivative, you bypass the reduction step entirely. It retains the perfect Br/Cl orthogonality of the original scaffold. The primary challenge is that the free amine can poison certain Pd catalysts or undergo unwanted SNAr reactions, necessitating transient Boc-protection.
Self-Validating Protocol: Boc-Protection & Chemoselective Buchwald-Hartwig Amination Causality Focus: The amine is di-Boc protected to sterically hinder the nitrogen and deactivate it as a competing nucleophile. BrettPhos is selected as the ligand because its massive steric bulk accelerates reductive elimination, preventing the Pd-complex from migrating to the stronger C-Cl bond.
-
Protection: React 4-amino-3-bromo-5-chloropyridine with Boc₂O (2.5 equiv) and DMAP (0.1 equiv) in THF at reflux for 12 hours to yield the di-Boc protected intermediate.
-
Setup for Coupling: In a glovebox, combine the protected scaffold (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).
-
Base: Add sodium tert-butoxide (t-BuONa, 2.0 equiv).
-
Reaction: Dissolve in anhydrous toluene (0.1 M) and heat at 90 °C for 12 hours.
-
Deprotection: After aqueous workup and isolation, treat the intermediate with 20% TFA in DCM at room temperature for 2 hours to reveal the 4-amino group.
Alternative C: 3,5-Dichloro-4-nitropyridine (The Cost-Effective Electrophile)
CAS Number: 433294-98-5 [4] Best For: Syntheses relying heavily on SNAr rather than transition-metal catalysis.
Performance Analysis: This is the most economical scaffold. Because C-Cl bonds are highly resistant to standard Pd(PPh₃)₄ catalysis, this molecule is primarily used when the synthetic route is designed around sequential SNAr reactions. The nitro group strongly activates the 3 and 5 positions for attack by strong nucleophiles (e.g., thiolates or alkoxides).
Mechanistic divergence of Pd(0) oxidative addition based on halogen bond dissociation energies.
Quantitative Data & Performance Comparison
The following table summarizes the operational metrics of the original scaffold against its alternatives, allowing process chemists to balance cost against step economy.
| Scaffold | CAS Number | Orthogonality | Relative Cost | Primary Use Case | SNAr Reactivity |
| 3-Bromo-5-chloro-4-nitropyridine | 1335057-82-3 | High (Br > Cl) | Complex, asymmetric tri-substituted pyridines | Excellent (Nitro-activated) | |
| 3,5-Dibromo-4-nitropyridine | 121263-11-4 | Low (Symmetric) | Statistically controlled mono-couplings | Excellent (Nitro-activated) | |
| 4-Amino-3-bromo-5-chloropyridine | 159783-78-5 | High (Br > Cl) | $ | Late-stage sensitive targets (avoids reduction) | Poor (Amine-deactivated) |
| 3,5-Dichloro-4-nitropyridine | 433294-98-5 | Low (Symmetric) | $ | Electrophile for strong nucleophiles | Excellent (Nitro-activated) |
Conclusion
While 3-bromo-5-chloro-4-nitropyridine offers an ideal theoretical reactivity profile, its practical application is often hindered by cost and the chemoselective dangers of late-stage nitro reduction.
For discovery chemists prioritizing speed and structural diversity, 4-Amino-3-bromo-5-chloropyridine is the superior alternative. It preserves halogen orthogonality while eliminating the most hazardous and destructive step in the synthetic sequence. Conversely, for process chemists scaling up a validated route, 3,5-Dibromo-4-nitropyridine offers the best economic profile, provided that the initial desymmetrization step is rigorously optimized to suppress bis-coupling.
References
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A Comparative Guide to the Biological Activity of Compounds Derived from 3-bromo-5-chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents. The pyridine nucleus, a cornerstone of medicinal chemistry, has consistently proven its value in this endeavor.[1] When appropriately functionalized, pyridine derivatives exhibit a remarkable breadth of biological activities. This guide focuses on the synthetic versatility and biological potential of compounds derived from a highly reactive and promising starting material: 3-bromo-5-chloro-4-nitropyridine .
This document provides an in-depth, comparative analysis of the potential biological activities of various classes of compounds that can be synthesized from this scaffold. We will explore the rationale behind their design, compare their potential anticancer and antimicrobial properties with supporting data from structurally related compounds, and provide detailed experimental protocols for their evaluation.
The Versatile Scaffold: 3-bromo-5-chloro-4-nitropyridine
The 3-bromo-5-chloro-4-nitropyridine molecule is an excellent starting point for the synthesis of diverse compound libraries. The pyridine ring is activated by the strongly electron-withdrawing nitro group, making the halogenated positions, particularly the 4-position, highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity allows for the facile introduction of a wide range of functional groups, including amines, alkoxides, and thiols, leading to distinct classes of derivatives with unique biological profiles.[3]
Comparative Biological Activities
The introduction of different nucleophiles at the reactive sites of 3-bromo-5-chloro-4-nitropyridine can lead to compounds with significant anticancer and antimicrobial activities. While direct comparative studies on a series of derivatives from this specific starting material are not extensively documented in publicly available literature, we can draw valuable insights from the biological evaluation of structurally similar compounds.
Anticancer Activity: A Focus on Cytotoxicity
Derivatives of nitropyridine have shown significant promise as anticancer agents.[4][5] The mechanism of action for some nitropyridine analogues has been identified as the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Here, we present a comparative analysis of the potential cytotoxic activities of different classes of compounds that could be synthesized from 3-bromo-5-chloro-4-nitropyridine, based on data from related structures.
Table 1: Comparative Anticancer Activity of Representative Nitropyridine Derivatives
| Compound Class | Representative Structure (Hypothetical Derivative) | Cancer Cell Line | IC50 (µM) | Reference for Activity of Similar Structures |
| Amino-substituted | 3-Bromo-5-chloro-4-(phenylamino)nitropyridine | MCF-7 (Breast) | 6.41 | [1] |
| HepG2 (Liver) | 7.63 | [1] | ||
| Alkoxy-substituted | 3-Bromo-5-chloro-4-phenoxynitropyridine | Not widely reported | - | - |
| Thio-substituted | 3-Bromo-5-chloro-4-(phenylthio)nitropyridine | Various | Potentially active | [6] |
Note: The IC50 values are for structurally related compounds and serve as an indicator of potential activity for derivatives of 3-bromo-5-chloro-4-nitropyridine.
The data suggests that amino-substituted nitropyridines, in particular, exhibit potent cytotoxic effects against various cancer cell lines. The nature of the substituent on the amino group can significantly influence this activity.
Antimicrobial Activity: Combating Pathogens
Halogenated and nitro-substituted aromatic compounds have long been investigated for their antimicrobial properties.[7][8] The introduction of different functional groups onto the 3-bromo-5-chloro-4-nitropyridine scaffold can yield compounds with activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Representative Nitropyridine Derivatives
| Compound Class | Representative Structure (Hypothetical Derivative) | Microbial Strain | MIC (µg/mL) | Reference for Activity of Similar Structures |
| Amino-substituted | 3-Bromo-5-chloro-4-(piperazin-1-yl)nitropyridine | B. subtilis | 62.5 | [1] |
| C. krusei | 62.5 | [1] | ||
| Alkoxy-substituted | 3-Bromo-5-chloro-4-phenoxynitropyridine | Not widely reported | - | - |
| Thio-substituted | 3-Bromo-5-chloro-4-(benzylthio)nitropyridine | S. aureus | Potentially active | [7] |
| E. coli | Potentially active | [7] |
Note: The MIC values are for structurally related compounds and serve as an indicator of potential activity for derivatives of 3-bromo-5-chloro-4-nitropyridine.
The available data indicates that amino-substituted nitropyridines can possess moderate antimicrobial activity. Thio-substituted derivatives also represent a promising class of compounds for antimicrobial drug discovery.
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to determine the anticancer and antimicrobial activities of the synthesized compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][6]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Path Forward: Synthesis and Mechanisms
To better understand the synthetic pathways and potential mechanisms of action, the following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic pathways from 3-bromo-5-chloro-4-nitropyridine.
Caption: Potential anticancer mechanism of action for nitropyridine derivatives.
Conclusion and Future Directions
The versatile chemical nature of 3-bromo-5-chloro-4-nitropyridine makes it a highly attractive starting material for the synthesis of novel, biologically active compounds. While direct and comprehensive comparative studies on its derivatives are still emerging, the analysis of structurally related compounds strongly suggests significant potential in the development of both anticancer and antimicrobial agents. The ease of derivatization through nucleophilic aromatic substitution allows for the creation of diverse chemical libraries, which can be systematically screened to identify lead compounds with optimal potency and selectivity. Future research should focus on the synthesis and rigorous biological evaluation of a broad range of derivatives from this scaffold to establish clear structure-activity relationships and unlock its full therapeutic potential.
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Analytical Methods for Assessing the Purity of 3-Bromo-5-chloro-4-nitropyridine: A Comparative Guide
Introduction
3-Bromo-5-chloro-4-nitropyridine (CAS: 1335057-82-3) is a highly functionalized, electron-deficient heterocyclic compound utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. The presence of three distinct electron-withdrawing groups (bromo, chloro, and nitro) on the pyridine ring imparts unique reactivity but also creates significant analytical challenges. Accurate purity assessment is paramount, as trace positional isomers or des-halogenated impurities can drastically alter downstream reaction yields and safety profiles. This guide objectively compares the primary analytical methodologies used to assess the purity of this complex intermediate, providing self-validating experimental protocols grounded in current analytical science.
The Analytical Challenge: Causality Behind Method Selection
Selecting the appropriate analytical technique for 3-bromo-5-chloro-4-nitropyridine requires navigating its specific physicochemical vulnerabilities:
-
Thermal Lability: The nitro group at the 4-position is highly susceptible to thermal degradation. While Gas Chromatography (GC) is excellent for volatile compounds, the high temperatures required for vaporization in the GC inlet (often >250 °C) can induce decomposition of nitropyridines[2]. Therefore, High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method, as it operates at near-ambient temperatures, preserving analyte integrity[2].
-
Polarity and Ionization: The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing halogens and nitro group. However, residual silanol interactions on standard silica-based columns can still cause severe peak tailing. Employing an acidic mobile phase (e.g., containing formic or phosphoric acid) ensures the analyte remains in a consistent state and suppresses silanol activity, yielding sharp, quantifiable peaks[3].
-
The Reference Standard Dilemma: Chromatographic methods (HPLC, GC) are relative techniques; they require a highly pure reference standard of the analyte to determine absolute weight-percent purity. In early drug development, such standards are often unavailable. Quantitative Nuclear Magnetic Resonance (qNMR) solves this by using a universal internal standard, providing absolute quantification based on fundamental nuclear physics rather than chemical-specific detector response[4][5].
Method Comparison Matrix
To objectively evaluate the best approach for your specific phase of development, the following table summarizes the quantitative performance data and operational requirements of the three primary analytical methods.
| Analytical Parameter | RP-HPLC-UV (Routine QC) | qNMR (1H) (Absolute Purity) | LC-MS (ESI) (Impurity ID) |
| Primary Output | Relative Area % | Absolute Mass % (w/w) | Mass-to-Charge (m/z) |
| Precision (RSD%) | < 0.5% | < 1.0% | ~ 2.0 - 5.0% |
| Limit of Detection | ~ 0.05% (w/w) | ~ 0.1% - 0.5% (w/w) | < 0.01% (w/w) |
| Ref. Standard Needed? | Yes (for absolute purity) | No (uses universal internal std) | Yes (for quantification) |
| Thermal Stress Risk | Low (Ambient to 35 °C) | None (Ambient) | Low (Soft Ionization) |
| Analysis Time | 15 - 30 minutes | 10 - 15 minutes | 20 - 40 minutes |
Experimental Methodologies
Every robust analytical method must be a self-validating system. The following protocols detail not just the steps, but the built-in system suitability checks required to guarantee data integrity.
Method A: Reversed-Phase HPLC-UV (Routine Batch Release)
Causality: A biphenyl stationary phase is selected over a standard C18 column because the π−π interactions provided by the biphenyl groups offer superior selectivity for resolving closely related halogenated aromatic isomers. An acidic mobile phase is used to maintain sharp peak shapes for the substituted pyridine[3].
Self-Validating System: System Suitability Test (SST) Before analyzing the unknown sample, inject a resolution standard containing 3-bromo-5-chloro-4-nitropyridine and a closely eluting isomer (e.g., 3,5-dichloro-4-nitropyridine). Acceptance Criteria: Resolution ( Rs ) > 2.0, Tailing Factor ( Tf ) < 1.5, and Relative Standard Deviation (RSD) of 5 replicate injections < 0.5%. If these criteria are not met, the run is invalid.
Step-by-Step Protocol:
-
Column Configuration: Install a Biphenyl column (150 mm x 4.6 mm, 3 µm particle size) in the HPLC system. Set the column oven to 35 °C.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Start at 10% B, ramp linearly to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.
-
Detection: Monitor UV absorbance at 270 nm (optimal for the conjugated nitropyridine chromophore).
Method B: Quantitative 1H NMR (Absolute Purity Determination)
Causality: qNMR is utilized to determine absolute purity without a reference standard of the analyte. DMSO-d6 is chosen as the solvent because highly halogenated nitropyridines often exhibit poor solubility in non-polar solvents like CDCl3. Complete dissolution is critical for accurate qNMR[6]. Maleic acid is selected as the internal standard because its singlet (~6.26 ppm) does not overlap with the downfield aromatic protons of the pyridine ring[6][7].
Self-Validating System: T1 Relaxation and Gravimetric Verification
-
T1 Determination: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1 ) of the analyte's aromatic protons and the internal standard.
-
Parameter Lock: Set the relaxation delay ( D1 ) to ≥5×T1 to guarantee >99.3% magnetization recovery between pulses.
-
Gravimetric Check: Weigh the sample and internal standard using a calibrated microbalance. The purity of the internal standard must be NIST-traceable[7].
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh ~15 mg of 3-bromo-5-chloro-4-nitropyridine and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into the same clean glass vial. Record weights to 0.01 mg precision.
-
Dissolution: Add 0.7 mL of DMSO-d6. Vortex thoroughly until a completely clear solution is obtained. Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher). Use a 90° excitation pulse, a spectral width of 15 ppm, and 64 scans. Ensure the D1 delay is set per the self-validation step above.
-
Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (2 protons) and the distinct aromatic proton(s) of the nitropyridine. Calculate absolute purity using the standard qNMR mass-ratio formula[4].
Logical Workflow for Purity Assessment
The following decision tree outlines the logical progression for selecting the appropriate analytical technique based on the specific requirements of the drug development lifecycle.
Logical workflow for selecting the optimal purity assessment method for halogenated nitropyridines.
References
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A Comparative Guide to Nitropyridine Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the three primary nitropyridine isomers—2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. We will explore their synthesis, comparative reactivity, and practical applications in organic synthesis, supported by experimental data and protocols. This document is designed to be a comprehensive resource, enabling you to make informed decisions in your research and development endeavors.
The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive molecules.[1][2] The introduction of a nitro group onto this electron-deficient ring dramatically alters its chemical properties, providing a versatile handle for a wide array of synthetic transformations. However, the position of the nitro group—ortho (2-), meta (3-), or para (4-) to the ring nitrogen—imparts distinct and often divergent reactivity profiles. Understanding these isomeric differences is paramount for the strategic design of synthetic routes.
Synthesis of Nitropyridine Isomers: Overcoming the Challenge of an Electron-Deficient Ring
The direct nitration of pyridine is notoriously challenging. The basic nitrogen atom is readily protonated under typical nitrating conditions (e.g., HNO₃/H₂SO₄), forming the pyridinium ion. This further deactivates the already electron-deficient ring towards electrophilic aromatic substitution, leading to low yields and favoring substitution at the 3-position.[3][4] Consequently, indirect methods are often employed, particularly for the synthesis of the 2- and 4-isomers.
-
2-Nitropyridine: The synthesis of 2-nitropyridine often involves multi-step sequences. One common strategy is the activation of the pyridine ring through N-oxidation or the use of a pre-functionalized starting material like 2-aminopyridine.[3] For instance, 2-aminopyridine can be converted to 2-amino-5-nitropyridine, which can then be deaminated to yield 2-nitropyridine.[3]
-
3-Nitropyridine: While direct nitration of pyridine can yield 3-nitropyridine, the yields are often poor. A more efficient method involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate then rearranges to 3-nitropyridine upon treatment with a bisulfite solution.[5][6][7] This method, often referred to as Bakke's synthesis, provides a more controlled and higher-yielding route to the 3-nitro isomer.[4]
-
4-Nitropyridine: The synthesis of 4-nitropyridine is most effectively achieved through a two-step process starting from pyridine N-oxide.[8] The N-oxide group activates the pyridine ring and directs nitration to the 4-position. The resulting 4-nitropyridine N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to afford 4-nitropyridine.[4][8]
Table 1: Comparison of Synthetic Strategies for Nitropyridine Isomers
| Isomer | Common Synthetic Approach | Key Features |
| 2-Nitropyridine | Multi-step synthesis from substituted pyridines (e.g., 2-aminopyridine)[3] | Indirect method required due to unfavorable electronics for direct nitration. |
| 3-Nitropyridine | Reaction with N₂O₅ followed by bisulfite treatment (Bakke's synthesis)[4][5][6] | More efficient and higher yielding than direct nitration. |
| 4-Nitropyridine | Nitration of pyridine N-oxide followed by deoxygenation[4][8] | N-oxide activates the ring and directs nitration to the desired position. |
Comparative Reactivity in Key Organic Transformations
The electronic properties of the nitropyridine isomers dictate their reactivity in fundamental organic reactions. The electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, creating distinct patterns of reactivity for each isomer.
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of nitropyridines.[9][10] The strongly electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to the nitro group.[10]
-
2-Nitropyridine and 4-Nitropyridine: These isomers are highly activated towards SNAr reactions. The nitro group at the 2- or 4-position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, facilitating the displacement of a leaving group (typically a halogen) at the 4- and 2-positions, respectively.[9][10] This makes them valuable substrates for introducing a wide range of nucleophiles, including amines, alkoxides, and thiols.[9]
-
3-Nitropyridine: In contrast, the nitro group at the 3-position provides less activation for SNAr at the other ring positions. The negative charge in the Meisenheimer intermediate cannot be as effectively delocalized onto the nitro group. However, under certain conditions, nucleophilic attack can occur, often leading to interesting rearrangements or the formation of addition products.
Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine
This protocol describes a typical SNAr reaction using an activated nitropyridine substrate.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine.[10]
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.[10]
-
Add the amine nucleophile, followed by triethylamine.[10]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[10]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast chemical space for further functionalization. This reaction is crucial for the synthesis of aminopyridines, which are key building blocks in many pharmaceuticals.[1]
The ease of reduction can be influenced by the position of the nitro group and the choice of reducing agent. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, Pt(S)/C) and metal-acid reductions (e.g., Fe/HCl, SnCl₂/HCl).[11][12]
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of all three nitropyridine isomers. The use of a sulfided platinum catalyst (Pt(S)/C) has been shown to be highly chemoselective for the reduction of the nitro group in the presence of sensitive functional groups like halogens.[12]
-
Metal-Acid Reduction: The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid can directly yield 4-aminopyridine.[11] This method avoids the need for a separate deoxygenation step.
Experimental Protocol: Reduction of 4-Nitropyridine-N-Oxide with Iron
This protocol details the synthesis of 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide.
Materials:
-
4-Nitropyridine-N-oxide
-
Iron powder
-
Aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)
-
Sodium carbonate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 4-nitropyridine-N-oxide and iron powder in an aqueous solution of the mineral acid.[11]
-
Heat the mixture and monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with sodium carbonate.[11]
-
Filter the mixture to remove iron salts.
-
Extract the aqueous filtrate with ethyl acetate.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-aminopyridine.[11]
While aryl halides are the conventional electrophiles in cross-coupling reactions, there is growing interest in using nitroarenes as coupling partners.[13] The nitro group can act as a leaving group under certain catalytic conditions, offering an alternative to traditional halogen-based cross-couplings. This is particularly relevant for 2- and 4-nitropyridines.
Additionally, the amino group, readily obtained from the reduction of the nitro group, can serve as a directing group in C-H activation/functionalization reactions, enabling the construction of complex heterocyclic systems.[14][15]
Physicochemical Properties and Their Implications
The position of the nitro group also influences the physicochemical properties of the isomers, such as their dipole moment and electronic characteristics. These properties can affect their solubility, crystal packing, and interactions with biological targets.
Table 2: Comparative Physicochemical Data of Nitropyridine Isomers
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine |
| Molecular Weight | 124.09 g/mol | 124.09 g/mol | 124.09 g/mol |
| Melting Point | 69-71 °C | 38-41 °C | 48-50 °C |
| Dipole Moment | High | Moderate | High |
| Reactivity in SNAr | High | Low | High |
| Favored Nitration Site (on Pyridine) | N/A (indirect synthesis) | 3-position | N/A (indirect synthesis) |
Data compiled from various chemical supplier databases and literature sources.
Visualization of Synthetic Pathways and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key synthetic workflows and reaction mechanisms.
Caption: Synthetic workflow for 4-nitropyridine via N-oxidation.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Outlook
The choice of nitropyridine isomer is a critical decision in the design of synthetic strategies. 2- and 4-nitropyridines are highly activated substrates for nucleophilic aromatic substitution, making them ideal for the introduction of a wide range of functional groups. In contrast, 3-nitropyridine is less reactive in SNAr but can participate in other transformations.
The reduction of the nitro group in all three isomers provides a facile entry into the corresponding aminopyridines, which are themselves versatile intermediates for further functionalization, including cross-coupling and C-H activation reactions. As the demand for novel and complex heterocyclic scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the distinct reactivity of nitropyridine isomers will remain essential for innovation in organic synthesis.
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A Comparative Guide to Predicting the Regioselectivity of 3-bromo-5-chloro-4-nitropyridine via DFT Calculations
For researchers and professionals in medicinal chemistry and process development, 3-bromo-5-chloro-4-nitropyridine stands as a valuable but challenging synthetic intermediate. Its utility lies in the differential reactivity of its two halogen substituents, both positioned at sites activated for Nucleophilic Aromatic Substitution (SNAr) by the potent electron-withdrawing 4-nitro group. The critical question for any synthetic route is one of regioselectivity: will an incoming nucleophile preferentially displace the bromine at C3 or the chlorine at C5?
This guide provides an in-depth comparison of the reactivity of these two sites using Density Functional Theory (DFT) calculations. We will move beyond simple heuristics and employ rigorous computational methods to predict the kinetic product distribution. This approach not only offers a powerful predictive tool but also provides deep mechanistic insights, enabling more rational and efficient synthetic design. We will detail the theoretical underpinnings, provide a complete step-by-step computational protocol, and present a comparative analysis of the calculated reaction pathways.
Theoretical Framework: The SNAr Reaction on an Activated Pyridine Ring
The SNAr mechanism is fundamental to the functionalization of electron-deficient aromatic systems.[1] On 3-bromo-5-chloro-4-nitropyridine, the nitro group powerfully withdraws electron density from the pyridine ring, making the carbon atoms at the ortho positions (C3 and C5) highly electrophilic and susceptible to attack by nucleophiles.
Traditionally, the SNAr reaction has been depicted as a two-step process involving a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] However, extensive computational work, supported by experimental evidence, has revealed that many SNAr reactions, particularly those without exceptionally stabilizing groups, do not proceed via a stable intermediate.[2][3] Instead, they follow a concerted mechanism , where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, all passing through a single transition state.[3][4][5]
DFT is the ideal tool to distinguish between these possibilities and, more importantly, to quantify the energy barriers. By calculating the Gibbs free energy of activation (ΔG‡) for the nucleophilic attack at both C3 and C5, we can predict the kinetically favored reaction pathway. The lower activation barrier corresponds to the faster reaction and, therefore, the major product.[6][7]
Computational Strategy and Workflow
Our objective is to compare the activation barriers for the reaction of 3-bromo-5-chloro-4-nitropyridine with a model nucleophile, sodium methoxide (NaOCH₃), in a common polar aprotic solvent like DMSO. The overall workflow involves optimizing the geometries of the reactants, locating the transition states for substitution at C3 and C5, verifying these transition states, and finally, optimizing the geometries of the products.
Detailed Computational Protocol
This protocol provides a self-validating workflow for obtaining reliable theoretical data. Every optimization is followed by a frequency calculation to confirm the nature of the stationary point.
Software: Gaussian 16 or a comparable quantum chemistry package.[6] Functional & Basis Set Selection:
-
Functional: M06-2X . This meta-hybrid GGA functional is chosen for its robust performance in describing main-group thermochemistry, kinetics, and non-covalent interactions, which are crucial for accurately modeling transition states.[8][9] It often outperforms the more traditional B3LYP for kinetic barriers.
-
Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides a good balance of accuracy and computational cost. The inclusion of diffuse functions (+) is important for anionic species, and polarization functions (d,p) are essential for describing bonding accurately.[6][10]
-
Solvation Model: SMD (Solvation Model based on Density) with DMSO as the solvent. This continuum model accurately captures the effects of a polar aprotic solvent on the reaction energetics.
Step 1: Geometry Optimization of Reactants
-
Build the initial structures for 3-bromo-5-chloro-4-nitropyridine and the methoxide anion (CH₃O⁻).
-
Perform a full geometry optimization and frequency calculation for each molecule individually.
-
Keywords: Opt Freq M062X/6-311+G(d,p) SCRF=(SMD,Solvent=DMSO)
-
-
Validation: Confirm that the optimizations converge and that the frequency calculations yield zero imaginary frequencies (NImag=0), which verifies the structures as true energy minima. Record the final Gibbs free energy for each.
Step 2: Locating Transition States (TS)
-
For the C3-Br pathway, create an initial guess for the transition state structure with the methoxide oxygen atom approaching the C3 carbon and the C3-Br bond slightly elongated.
-
Perform a transition state search using the Berny algorithm (Opt=TS).
-
Keywords: Opt=(TS,CalcFC,NoEigentest) Freq M062X/6-311+G(d,p) SCRF=(SMD,Solvent=DMSO)
-
CalcFC is used to compute the force constants at the first step, which is highly recommended for TS searches. NoEigentest can prevent the optimization from stopping prematurely.
-
-
Repeat steps 2.1 and 2.2 for the C5-Cl pathway, with the methoxide attacking the C5 carbon.
Step 3: Verifying the Transition States
-
Frequency Analysis: A true transition state must have exactly one imaginary frequency (NImag=1).[11] The vibrational mode corresponding to this imaginary frequency should clearly show the methoxide approaching the ring and the halogen departing.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that the TS connects the reactants and the desired product, perform an IRC calculation starting from the optimized TS geometry.
-
Keywords: IRC(CalcFC,MaxPoints=20,StepSize=10) M062X/6-311+G(d,p) SCRF=(SMD,Solvent=DMSO)
-
Validation: The IRC path, when followed in the forward and reverse directions, should lead to the energy minima corresponding to the product and reactant complexes, respectively.
-
Step 4: Geometry Optimization of Products
-
Take the final geometry from the forward IRC path for each reaction.
-
Perform a full geometry optimization and frequency calculation on each product molecule (3-methoxy-5-chloro-4-nitropyridine and 3-bromo-5-methoxy-4-nitropyridine) along with the displaced halide anion (Br⁻ or Cl⁻).
-
Keywords: Opt Freq M062X/6-311+G(d,p) SCRF=(SMD,Solvent=DMSO)
-
-
Validation: Confirm that the optimizations converge and yield zero imaginary frequencies. Record the final Gibbs free energies.
Data Presentation and Comparative Analysis
The key to predicting regioselectivity lies in comparing the activation barriers. The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the free energy of the transition state and the sum of the free energies of the reactants.
ΔG‡ = GTS - (GSubstrate + GNucleophile)
The reaction's thermodynamics are given by the Gibbs free energy of reaction (ΔGrxn).
ΔGrxn = (GProduct + GLeaving_Group) - (GSubstrate + GNucleophile)
The following tables summarize the expected quantitative data from these calculations.
Table 1: Calculated Gibbs Free Energies in DMSO (Hartrees)
| Species | Description | Gibbs Free Energy (G) |
|---|---|---|
| Reactants | ||
| R1 | 3-bromo-5-chloro-4-nitropyridine | Calculated Value |
| R2 | Methoxide (CH₃O⁻) | Calculated Value |
| Pathway 1 (Attack at C3-Br) | ||
| TS_Br | Transition State for Br substitution | Calculated Value |
| P1 | 3-methoxy-5-chloro-4-nitropyridine | Calculated Value |
| LG1 | Bromide Anion (Br⁻) | Calculated Value |
| Pathway 2 (Attack at C5-Cl) | ||
| TS_Cl | Transition State for Cl substitution | Calculated Value |
| P2 | 3-bromo-5-methoxy-4-nitropyridine | Calculated Value |
| LG2 | Chloride Anion (Cl⁻) | Calculated Value |
Table 2: Comparative Energetics for the Two Reaction Pathways
| Parameter | Pathway 1: C3-Br Substitution | Pathway 2: C5-Cl Substitution | ΔΔG‡ (C5 - C3) |
|---|---|---|---|
| ΔG‡ (kcal/mol) | (GTS_Br - (GR1 + GR2)) * 627.5 | (GTS_Cl - (GR1 + GR2)) * 627.5 | ΔG‡(C5) - ΔG‡(C3) |
| ΔGrxn (kcal/mol) | ((GP1 + GLG1) - (GR1 + GR2)) * 627.5 | ((GP2 + GLG2) - (GR1 + GR2)) * 627.5 | |
Interpretation and Predicted Outcome
The regioselectivity is determined by the relative heights of the activation barriers (ΔG‡). The value of ΔΔG‡ is the most critical output of this study.
-
If ΔΔG‡ is significantly negative: The activation barrier for substitution at C5 is lower than at C3. The reaction is predicted to be selective for the displacement of the chlorine atom.
-
If ΔΔG‡ is significantly positive: The activation barrier for substitution at C3 is lower than at C5. The reaction is predicted to be selective for the displacement of the bromine atom.
-
If ΔΔG‡ is close to zero: A mixture of products is expected, with the ratio determined by the Boltzmann distribution based on the energy difference.
Typically, bromide is a better leaving group than chloride due to the weaker C-Br bond. However, the SNAr transition state has significant anionic character on the ring, and its stability is paramount. The greater electronegativity of chlorine could provide additional stabilization to the transition state, potentially lowering its energy. This DFT analysis will definitively resolve these competing electronic effects. The reaction coordinate diagram below illustrates the two competing pathways.
Conclusion
This guide outlines a robust and reliable computational methodology for predicting the regiochemical outcome of the nucleophilic aromatic substitution on 3-bromo-5-chloro-4-nitropyridine. By leveraging the predictive power of Density Functional Theory, specifically with the M06-2X functional, researchers can gain critical insights into reaction mechanisms and make data-driven decisions in synthetic planning, saving valuable time and resources. The comparison of calculated activation free energies provides a quantitative, objective basis for determining whether substitution will occur at the C-Br or C-Cl position, transforming a challenging synthetic problem into a predictable and controllable reaction.
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One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Retrieved from [Link]
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Walke, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Retrieved from [Link]
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Wang, L., et al. (n.d.). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ChemRxiv. Retrieved from [Link]
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Nodwell, M. B., et al. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. Retrieved from [Link]
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Peterson, Q. A., et al. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Retrieved from [Link]
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Makosza, M., et al. (n.d.). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. ResearchGate. Retrieved from [Link]
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Rowan. (n.d.). Finding a Transition State. Retrieved from [Link]
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Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024, December 24). ResearchGate. Retrieved from [Link]
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Ritter, T., et al. (n.d.). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved from [Link]
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Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Um, I. H., et al. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. (2025, August 7). ResearchGate. Retrieved from [Link]
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Coria, L. M., et al. (2014, August 11). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. Retrieved from [Link]
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Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012, March). ResearchGate. Retrieved from [Link]
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Davis, A. V., et al. (2013, November 27). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. PubMed. Retrieved from [Link]
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A Researcher's Guide to the Proper Disposal of 3-bromo-5-chloro-4-nitropyridine
As a Senior Application Scientist, my primary focus is to ensure that innovative research can be conducted both effectively and safely. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 3-bromo-5-chloro-4-nitropyridine, a halogenated nitroaromatic compound. The procedures outlined here are designed to be clear, logical, and grounded in established safety standards to protect you, your colleagues, and the environment.
The fundamental principle of chemical disposal is that waste is a cradle-to-grave responsibility. This means that from the moment a chemical is synthesized or purchased to its final disposal, it must be managed in accordance with strict regulatory protocols. For compounds like 3-bromo-5-chloro-4-nitropyridine, which possess characteristics of hazardous waste, this process requires meticulous attention to detail.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. 3-bromo-5-chloro-4-nitropyridine is a substituted pyridine, and its structure—containing bromine, chlorine, and a nitro group—suggests specific hazards. The presence of halogens and a nitro group on an aromatic ring makes it a compound of concern for both health and environmental reasons.[1] Nitroaromatic compounds are often toxic and recalcitrant to natural degradation, making their proper disposal particularly important.[2][3]
A risk assessment should be performed before any procedure involving this compound. This involves evaluating the hazards outlined below in the context of the quantities being used and the specific manipulations being performed.
Table 1: Hazard Profile of 3-bromo-5-chloro-4-nitropyridine
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | GHS07 (Harmful/Irritant)[4] | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[4] | GHS07 (Harmful/Irritant)[4] | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | GHS07 (Harmful/Irritant)[4] | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. | GHS07 (Harmful/Irritant)[4] | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Handling
Given the hazard profile, stringent adherence to PPE protocols is required at all times when handling 3-bromo-5-chloro-4-nitropyridine, including during disposal preparation.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Waste Characterization and Segregation Protocol
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Due to its chemical structure (a halogenated nitroaromatic) and its toxicological profile, 3-bromo-5-chloro-4-nitropyridine must be treated as hazardous waste.
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Segregation Procedure:
-
Designate a Waste Stream: This compound belongs in the "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" stream, depending on its form. Do not mix it with non-halogenated waste.[7]
-
Select an Appropriate Container:
-
For Solids: Use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene or glass jar).
-
For Liquids (e.g., solutions in organic solvents): Use a dedicated, labeled, and sealable solvent waste container. Plastic bottles are often preferred to glass to minimize the risk of breakage.[8]
-
-
Label the Container: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added.[8] The label must include:
-
Maintain Container Integrity: Keep the waste container sealed at all times, except when actively adding waste. Store the container in a designated satellite accumulation area within the lab, which should have secondary containment.
Disposal Pathway and Final Disposition
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8] The only acceptable disposal route is through a licensed hazardous waste management company, coordinated by your institution's Environmental Health and Safety (EHS) office.
Operational Plan for Disposal:
-
Accumulate Waste: Collect waste in the properly labeled container as described in Section 3.
-
Request Pickup: Once the container is full or the project is complete, submit a chemical waste pickup request to your EHS office.[8] This typically involves an online form or a specific institutional procedure.
-
Prepare for Transport: Ensure the container is tightly sealed, clean on the outside, and the label is complete and legible.
-
Documentation: Your EHS office will manage the hazardous waste manifest system, which tracks the waste from your laboratory ("cradle") to its final treatment facility ("grave").[9]
-
Final Treatment: The most common and effective disposal method for this type of compound is high-temperature incineration at a specialized hazardous waste facility. This process is designed to completely destroy the organic molecule, preventing its release into the environment.
The following diagram illustrates the decision-making logic for the proper disposal of 3-bromo-5-chloro-4-nitropyridine waste in a laboratory setting.
Caption: Disposal workflow for 3-bromo-5-chloro-4-nitropyridine.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office.
-
Control the Spill (if safe to do so): For a small spill, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing 3-bromo-5-chloro-4-nitropyridine."
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
By adhering to these rigorous protocols, you contribute to a culture of safety and ensure that your critical research does not come at the cost of environmental health. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ECATTS. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
-
3-bromo-5-fluoro-4-nitropyridine — Chemical Substance Information. NextSDS. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Community Sustainability Workgroup. [Link]
-
Bacterial Degradation of Nitroaromatic Compounds. National Institutes of Health (NIH). [Link]
-
Bioremediation of nitroaromatic compounds. Cambridge University Press. [Link]
-
Liquid waste. Chimactiv - AgroParisTech. [Link]
Sources
- 1. CAS 1072141-30-0: 4-Bromo-3-chloro-5-nitropyridine [cymitquimica.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sustainable-markets.com [sustainable-markets.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
